1-Bromo-2,3,4-trimethoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,3,4-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCQJLVIFMFOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292665 | |
| Record name | 1-bromo-2,3,4-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10385-36-1 | |
| Record name | 10385-36-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2,3,4-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3,4-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 1-Bromo-2,3,4-trimethoxybenzene, a valuable substituted benzene derivative in organic synthesis. The document outlines the primary synthetic route, starting from the readily available precursor pyrogallol, and details the experimental protocols for each key transformation. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the exhaustive methylation of pyrogallol to form the intermediate, 1,2,3-trimethoxybenzene. The subsequent step is a regioselective bromination of this intermediate to yield the final product. The methoxy groups at positions 1, 2, and 3 are ortho, para-directing and activating, making the para-position (position 4) the most favorable site for electrophilic substitution.
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2,3,4-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,3,4-trimethoxybenzene is a halogenated aromatic organic compound that serves as a versatile intermediate in organic synthesis. Its utility in the construction of more complex molecular architectures makes it a compound of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and reactivity, with a focus on its potential applications in drug development.
Chemical and Physical Properties
This compound, with the CAS number 10385-36-1, is a substituted benzene derivative. The strategic placement of a bromine atom and three methoxy groups on the aromatic ring dictates its reactivity and physical characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁BrO₃ | [1][2] |
| Molecular Weight | 247.09 g/mol | [3][4] |
| Appearance | Light yellow to yellow liquid | [2][5] |
| Boiling Point | 263.9 °C at 760 mmHg; 105-110 °C at 2 mmHg | [1][2][5] |
| Density | 1.391 g/cm³; 1.291 g/mL at 25 °C | [1][2][5] |
| Refractive Index (n²⁰/D) | 1.549 | [1][2][5] |
| Flash Point | >230 °F (110 °C) | [2][5] |
| Storage Temperature | 2-8°C | [2][5] |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. Insoluble in water. | Qualitative |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While specific spectra for this exact isomer are not widely published, data from closely related analogs can provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the three methoxy groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromine and methoxy substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the three methoxy carbons. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000 | C-H stretch | Aromatic |
| ~2940, ~2835 | C-H stretch | Methoxy (-OCH₃) |
| ~1580, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1100 | C-O stretch | Alkyl ether |
| ~1050 | C-Br stretch | Aryl bromide |
Synthesis and Reactivity
Synthesis
A common method for the synthesis of this compound involves the bromination of 1,2,3-trimethoxybenzene[2][5].
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the bromination of an activated aromatic ring.
Materials:
-
1,2,3-trimethoxybenzene
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
An appropriate solvent (e.g., dichloromethane, chloroform, or a room-temperature ionic liquid like [Bmim]NO₃)[5]
-
Magnetic stirrer
-
Reaction vessel (e.g., round-bottom flask or sealed reaction tube)
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 1,2,3-trimethoxybenzene (1.0 equivalent) in the chosen solvent in the reaction vessel equipped with a magnetic stirrer.
-
Slowly add bromine (1.0-1.1 equivalents) or N-Bromosuccinimide to the solution. The reaction may be performed at room temperature or with gentle heating, depending on the solvent and brominating agent used[5].
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a suitable reagent, such as a saturated aqueous solution of sodium thiosulfate, to remove any excess bromine.
-
If an organic solvent was used, wash the organic layer with water and brine. If an ionic liquid was used, the product can be extracted with an organic solvent like dichloromethane[5].
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Reactivity
The bromine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for drug discovery and materials science.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
An aryl or vinyl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.
Experimental Protocol: General Procedure for Heck Coupling
Materials:
-
This compound
-
An alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃, or other phosphine ligands)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, toluene)
-
Inert atmosphere
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if required).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, the alkene (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).
-
Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction's progress.
-
After completion, cool the reaction, filter off any solids, and perform an aqueous workup.
-
Extract the product, dry the organic phase, concentrate, and purify by column chromatography.
Applications in Drug Development
While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. The trimethoxyphenyl group is a key feature in several natural products and synthetic compounds with anticancer properties, such as combretastatin analogues, which act as tubulin polymerization inhibitors[4]. The bromo-substituent provides a convenient handle for synthetic modifications to generate libraries of novel compounds for biological screening[6][7][8]. Derivatives of trimethoxybenzene have been investigated for a range of biological activities, including antibacterial and antifungal properties[9].
Diagram 3: Role in Drug Discovery
Caption: Conceptual workflow for utilizing this compound in a drug discovery program.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional guidance and a thorough review of the relevant safety data sheets. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. 10385-36-1 | this compound | Aryls | Ambeed.com [ambeed.com]
- 2. 2 3 4-(TRIMETHOXY)BROMOBENZENE 99 | 10385-36-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
Spectroscopic Profile of 1-Bromo-2,3,4-trimethoxybenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-2,3,4-trimethoxybenzene, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties. Due to the limited availability of direct spectral data for this compound, this guide presents data from closely related isomers and analogues to provide valuable insights into its structural characterization.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms within a molecule. For a closely related isomer, 5-Bromo-1,2,3-trimethoxybenzene, the following proton NMR data has been reported.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |
| 6.74 | s | 2H | Ar-H |
| 3.87 | s | 6H | 2 x OCH₃ (at C1, C3) |
| 3.84 | s | 3H | OCH₃ (at C2) |
| Data for 5-Bromo-1,2,3-trimethoxybenzene, solvent CDCl₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The following table details the carbon NMR data for the related compound 1,2,4-Trimethoxybenzene, which can serve as a reference.
| Chemical Shift (δ) ppm | Assignment (Proposed for 1,2,4-Trimethoxybenzene) |
| 151.0 | C -OR |
| 149.3 | C -OR |
| 142.9 | C -OR |
| 112.5 | Ar-C H |
| 100.1 | Ar-C H |
| 98.4 | Ar-C H |
| 56.3 | OC H₃ |
| 56.1 | OC H₃ |
| 55.8 | OC H₃ |
| Data for 1,2,4-Trimethoxybenzene |
IR Spectral Data
Infrared spectroscopy is used to identify functional groups within a molecule. The table below shows characteristic IR absorption bands for a structural analogue, 1-Bromo-2-(methoxymethyl)benzene.[1] While the exact frequencies for this compound may vary, the key functional group absorptions are expected to be similar.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3060 | C-H stretch | Aromatic |
| ~2930, ~2870 | C-H stretch | Aliphatic (CH₃) |
| ~1590, ~1470, ~1440 | C=C stretch | Aromatic ring |
| ~1250 | C-O-C stretch | Aryl-alkyl ether |
| ~1020 | C-O stretch | Primary ether |
| ~750 | C-H out-of-plane bend | ortho-disubstituted benzene |
| ~650 | C-Br stretch | Aryl bromide |
| Data for the analogue 1-Bromo-2-(methoxymethyl)benzene[1] |
Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra involves the following steps:[2]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2] The solution is then transferred to a 5 mm NMR tube.[2]
-
Instrument Setup and Data Acquisition: The spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[2] The instrument is locked onto the deuterium signal of the solvent, and shimming is performed to optimize the magnetic field homogeneity.[2]
-
For ¹H NMR: Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.[2]
-
For ¹³C NMR: A proton-decoupled experiment is generally performed. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024 or more scans depending on the sample concentration.[2]
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.[2]
Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a liquid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[1]
-
Instrument Preparation: The FTIR spectrometer with an ATR accessory is powered on to allow for thermal equilibrium.[1]
-
Background Spectrum Acquisition: The ATR crystal surface is cleaned with a suitable solvent like isopropanol and allowed to dry.[1] A background spectrum is then acquired to measure the absorbance of the ambient atmosphere and the crystal, which will be subtracted from the sample spectrum.[1] Typically, 16 to 32 scans are co-added.[1]
-
Sample Analysis: A small drop of the liquid sample is placed on the ATR crystal. The sample spectrum is then acquired over the mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).[1]
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Baseline correction or other processing may be applied as needed.[1]
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
1-Bromo-2,3,4-trimethoxybenzene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2,3,4-trimethoxybenzene, a substituted aromatic compound. The document details its chemical identity, including its CAS number and molecular weight. Due to the limited availability of specific experimental and biological data for this particular isomer, this guide also presents information on related isomers—1-Bromo-2,4,5-trimethoxybenzene, 1-Bromo-2,4,6-trimethoxybenzene, and 1-Bromo-3,4,5-trimethoxybenzene—to offer a comparative context for potential research and development. The guide includes a summary of available spectral data, hypothetical experimental workflows, and a representative signaling pathway diagram, emphasizing that these are illustrative and not empirically validated for this compound.
Chemical Identity and Properties
This compound is a halogenated derivative of trimethoxybenzene. Its specific chemical properties are crucial for its potential applications in organic synthesis and medicinal chemistry.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 10385-36-1 |
| Molecular Formula | C₉H₁₁BrO₃ |
| Molecular Weight | 247.09 g/mol |
| Canonical SMILES | COC1=C(C(=C(C=C1)Br)OC)OC |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and characterization of this compound. The following spectral data has been reported for this compound:
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Raman Spectroscopy
-
Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
Note: While the availability of this data is indicated, specific spectra are accessible through specialized databases and are not reproduced here.
Synthesis and Experimental Protocols
General Synthetic Workflow (Hypothetical)
The synthesis of a brominated trimethoxybenzene derivative would typically follow a general workflow involving reaction, workup, and purification, followed by analytical confirmation.
Experimental Protocols for Isomer Synthesis (for reference)
Disclaimer: The following protocols are for the synthesis of isomers of this compound and are provided for informational purposes only. These methods may require significant modification for the synthesis of the target compound.
-
Synthesis of 1-Bromo-2,4,6-trimethoxybenzene: A general procedure involves the reaction of 2,4,6-trimethoxybenzoic acid with a copper (II) bromide and a palladium catalyst in a suitable solvent under reflux.
-
Synthesis of 1-Bromo-3,4,5-trimethoxybenzene: One reported method involves the Sandmeyer reaction of 3,4,5-trimethoxyaniline. Another approach is the Suzuki-Miyaura coupling reaction.
Biological Activity and Signaling Pathways
There is currently a lack of specific data on the biological activity and the effects on signaling pathways of this compound. However, various bromo- and methoxy-substituted benzene derivatives have been investigated for their potential as therapeutic agents, particularly in oncology.
Biological Activity of Related Compounds (for reference)
-
Derivatives of 1-Bromo-3,4,5-trimethoxybenzene have been used in the synthesis of analogs of HA14-1, a compound with noted anticancer properties.
-
The trimethoxyphenyl moiety is a key pharmacophore in a number of compounds that act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
-
The introduction of a bromine atom can, in some cases, enhance the therapeutic activity of a compound.
Representative Signaling Pathway (Hypothetical)
Given that many trimethoxybenzene derivatives exhibit cytotoxic effects, a plausible, though unconfirmed, mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified, representative apoptotic signaling pathway.
Disclaimer: This diagram is a generalized representation and has not been experimentally validated for this compound.
Conclusion
This compound is a defined chemical entity with established physical properties and available spectral data for its characterization. However, a significant gap exists in the scientific literature regarding its specific synthesis protocols, biological activities, and mechanisms of action. The information available for its isomers suggests that this class of compounds holds potential for further investigation in medicinal chemistry and drug discovery. Researchers interested in this molecule are encouraged to develop and validate synthetic routes and to perform biological screening to elucidate its potential therapeutic effects. The data on related compounds can serve as a valuable starting point for such investigations, but it is crucial to empirically determine the properties of this compound.
Physical properties of 1-Bromo-2,3,4-trimethoxybenzene (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical properties of 1-Bromo-2,3,4-trimethoxybenzene, specifically its melting and boiling points. The document is intended to serve as a reference for professionals in research and development who may be working with this compound.
Core Physical Properties
This compound is an aromatic organic compound. Its physical state and behavior under varying temperatures are critical parameters for its handling, purification, and use in synthetic chemistry.
Data Summary
The following table summarizes the available quantitative data for the physical properties of this compound and its isomers for comparative purposes.
| Property | This compound | 1-Bromo-2,4,6-trimethoxybenzene | 1-Bromo-3,4,5-trimethoxybenzene |
| Melting Point | Data not available in cited sources | 97-99 °C | 75-83 °C[1] |
| Boiling Point | 263.9 °C at 760 mmHg | Data not available in cited sources | 273 °C at 747 mmHg[2] |
| Flash Point | 104.4 °C | Data not available in cited sources | Data not available in cited sources |
Experimental Protocols
The determination of melting and boiling points is a fundamental practice in organic chemistry for the characterization and purity assessment of compounds. The following are detailed methodologies for these key experiments.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while impurities tend to depress and broaden the melting range.[3]
Capillary Method:
This is a common and effective method for determining the melting point of a crystalline solid.[4]
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, which is sealed at one end, to a height of about 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with mineral oil) or a melting point apparatus with a heated metal block.[3]
-
Heating: The heating medium is heated slowly and steadily, typically at a rate of 1-2°C per minute as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.
Modern laboratories often utilize automated melting point apparatus which use digital sensors and cameras to detect the melting process and provide a precise reading.[4]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Thiele Tube Method:
This method is suitable for determining the boiling point of small quantities of a liquid.[5]
-
Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5]
Distillation Method:
For larger quantities of a liquid, the boiling point can be determined during distillation. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. A stable temperature reading on the thermometer placed at the vapor outlet of the distillation flask during a steady distillation corresponds to the boiling point of the liquid.[5]
Logical Relationship of Compound Properties
The following diagram illustrates the hierarchical relationship from the chemical compound to its fundamental physical properties.
Caption: Relationship between the chemical compound and its physical properties.
References
- 1. 1-Bromo-3,4,5-trimethoxybenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 1-Bromo-3,4,5-trimethoxybenzene CAS#: 2675-79-8 [m.chemicalbook.com]
- 3. alnoor.edu.iq [alnoor.edu.iq]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Solubility of 1-Bromo-2,3,4-trimethoxybenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1-Bromo-2,3,4-trimethoxybenzene. Due to a lack of specific quantitative solubility data in publicly available literature for this precise compound, this document outlines the principles of its expected solubility based on its chemical structure, presents qualitative solubility data for its isomers to provide context, and details a comprehensive experimental protocol for determining its solubility in various organic solvents.
Introduction to this compound
This compound is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with a bromine atom and three methoxy groups, suggests a molecule with moderate polarity. The presence of the methoxy groups (-OCH₃) can engage in hydrogen bonding as an acceptor, while the overall molecule possesses a degree of lipophilicity conferred by the benzene ring and the methyl groups. These structural features are key determinants of its solubility profile. The principle of "like dissolves like" dictates that its solubility will be highest in solvents with similar polarity.
Compound Properties:
-
Molecular Formula: C₉H₁₁BrO₃
-
Molecular Weight: 247.09 g/mol [1]
-
Appearance: Typically a solid, ranging from white to light orange powder or crystals.[2][3]
Solubility Data
Table 1: Qualitative Solubility of 1-Bromo-trimethoxybenzene Isomers
| Compound Name | Solvent | Solubility |
|---|---|---|
| 1-Bromo-3,4,5-trimethoxybenzene | Chloroform | Soluble[4] |
| 1-Bromo-3,4,5-trimethoxybenzene | Water | Insoluble[2] |
| 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene | Chloroform | Slightly Soluble[5] |
| 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene | Methanol | Slightly Soluble[5] |
| 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene | DMSO | Soluble[5] |
Based on its structure and the data for its isomers, this compound is expected to be soluble in polar aprotic solvents (like DMSO, acetone) and chlorinated solvents (like chloroform and dichloromethane), with moderate to good solubility in polar protic solvents (like ethanol and methanol) and lower solubility in nonpolar solvents (like hexane) and water.
Experimental Protocol for Solubility Determination
The following is a standard gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is reliable for generating precise quantitative solubility data.[6][7]
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest
-
Analytical balance (4-decimal place)
-
Vials with caps
-
Constant temperature shaker or incubator
-
Calibrated micropipettes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Drying oven or vacuum desiccator
-
Vortex mixer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Record the mass of the added solid.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours for the excess solid to settle.
-
Carefully draw a precise volume (e.g., 1.0 mL) of the clear supernatant into a syringe.
-
Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals. Record the exact mass of the empty vial.
-
-
Solvent Evaporation:
-
Place the vial containing the filtered solution in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the compound. Alternatively, use a vacuum desiccator or a gentle stream of inert gas (e.g., nitrogen) to evaporate the solvent completely.
-
-
Gravimetric Analysis and Calculation:
-
Once the solvent is fully evaporated, weigh the vial containing the dried solute.
-
Calculate the mass of the dissolved solid by subtracting the mass of the empty vial.
-
The solubility can then be expressed in various units:
-
g/L: (Mass of dried solute in g) / (Volume of aliquot in L)
-
mg/mL: (Mass of dried solute in mg) / (Volume of aliquot in mL)
-
mol/L (Molarity): (Mass of dried solute in g / Molecular Weight) / (Volume of aliquot in L)
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the experimental protocol for determining solubility.
References
- 1. 1-Bromo-2,4,5-trimethoxybenzene | C9H11BrO3 | CID 285896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3,4,5-trimethoxybenzene CAS#: 2675-79-8 [m.chemicalbook.com]
- 3. 1-Bromo-3,4,5-trimethoxybenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene | 1803562-26-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3,4-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 1-Bromo-2,3,4-trimethoxybenzene, a valuable substituted aromatic compound in organic synthesis. This document details the key starting materials, experimental protocols, and reaction mechanisms, presenting quantitative data in a clear, tabular format for ease of comparison by researchers and professionals in drug development and chemical sciences.
Introduction
This compound is a polysubstituted benzene derivative with applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and fine chemicals. The strategic placement of the bromine atom and the three methoxy groups on the aromatic ring makes it a versatile synthon for various cross-coupling reactions and further functionalization. The primary and most efficient synthetic strategy involves a two-step process: the methylation of pyrogallol to form 1,2,3-trimethoxybenzene, followed by the regioselective bromination of this intermediate.
Primary Synthetic Pathway
The most common and high-yielding pathway to this compound begins with the readily available starting material, pyrogallol. This is followed by exhaustive methylation of the hydroxyl groups to yield 1,2,3-trimethoxybenzene (also known as pyrogallol trimethyl ether). The final step is the regioselective electrophilic bromination of the trimethoxybenzene intermediate.
Caption: Overall synthetic pathway for this compound.
Starting Materials and Reagents
The selection of starting materials and reagents is critical for achieving high yields and purity of the final product. The following tables summarize the key quantitative data for the synthesis of the intermediate and the final product.
Table 1: Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol
| Starting Material | Methylating Agent | Base/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Pyrogallol | Dimethyl sulfate | 35% aq. NaOH | Water | Not Specified | < 45 | 70 | --INVALID-LINK--[1] |
| Pyrogallol | Dimethyl carbonate | [Bmim]Br (ionic liquid) | None | 7 h | 160 | 92.6 | --INVALID-LINK--[2] |
Table 2: Synthesis of this compound from 1,2,3-Trimethoxybenzene
| Starting Material | Brominating Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 1,2,3-Trimethoxybenzene | N-Bromosuccinimide (NBS) | Not Specified | Not Specified | Not Specified | 92.2 | --INVALID-LINK--[2] |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol
Method A: Using Dimethyl Sulfate
This traditional method provides a good yield and utilizes common laboratory reagents.
-
Procedure:
-
In a 1-liter round-bottomed flask equipped with a thermometer, dissolve 20 g of pyrogallol in 30 g of 35% aqueous sodium hydroxide.
-
Gradually add 50 ml of dimethyl sulfate with continuous shaking, ensuring the temperature does not exceed 45 °C.
-
Once the initial exotherm subsides, heat the mixture to boiling under a reflux condenser.
-
After cooling, make the solution alkaline with additional sodium hydroxide if necessary.
-
Filter the dark-colored precipitate at the pump and wash thoroughly with water.
-
Dissolve the crude product in ether, filter, and remove the ether on a water bath.
-
Recrystallize the residue from dilute alcohol to obtain colorless crystals of 1,2,3-trimethoxybenzene.[1]
-
-
Yield: 70% theoretical yield.[1]
Method B: Using Dimethyl Carbonate (Green Chemistry Approach)
This method employs a less toxic methylating agent and an ionic liquid catalyst, offering a higher yield.
-
Procedure:
-
In a reaction vessel, combine pyrogallol and dimethyl carbonate in a 1:6 molar ratio.
-
Add 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as the catalyst, with a molar ratio of 1:1 relative to pyrogallol.
-
Heat the reaction mixture to 160 °C for 7 hours.
-
Upon completion, the product can be isolated and purified.
-
-
Yield: 92.6%.[2]
Synthesis of this compound from 1,2,3-Trimethoxybenzene
While the full detailed experimental protocol from the cited literature is not available, a general procedure for the regioselective bromination of activated methoxybenzenes using N-Bromosuccinimide (NBS) in acetonitrile is well-established and can be adapted.[3]
-
Adapted Procedure:
-
In a round-bottomed flask, dissolve 1,2,3-trimethoxybenzene in acetonitrile.
-
Add 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates, gentle heating or reflux may be necessary.
-
Once the starting material is consumed, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is then washed with a solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Reaction Mechanisms and Workflows
Electrophilic Aromatic Bromination Mechanism
The bromination of 1,2,3-trimethoxybenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The methoxy groups are activating and ortho-, para-directing. In the case of 1,2,3-trimethoxybenzene, the position para to the central methoxy group (C5) and ortho to the other two is sterically hindered. The most likely position for bromination is at C4 (or C6), which is ortho to two methoxy groups and para to one.
Caption: Mechanism of electrophilic aromatic bromination of 1,2,3-trimethoxybenzene.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification.
Spectroscopic Data
The following is a summary of available spectroscopic data for this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| Mass Spectrometry (GC-MS) | Molecular Weight: 247.09 g/mol | --INVALID-LINK--[4] |
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process starting from pyrogallol. The methylation of pyrogallol to 1,2,3-trimethoxybenzene can be performed with high efficiency using either traditional or greener methods. Subsequent regioselective bromination with N-bromosuccinimide provides the desired product in high yield. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of this and related compounds.
References
An In-depth Technical Guide to the Regioselectivity in the Bromination of 1,2,3-Trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of 1,2,3-trimethoxybenzene is a key electrophilic aromatic substitution reaction that holds significance in the synthesis of various pharmaceutical and fine chemical intermediates. The regioselectivity of this reaction—the preferential position of bromination on the aromatic ring—is governed by the complex interplay of electronic and steric effects exerted by the three activating methoxy groups. Understanding and controlling this selectivity is paramount for developing efficient and high-yield synthetic routes. This technical guide provides a comprehensive overview of the factors influencing the regioselectivity of the bromination of 1,2,3-trimethoxybenzene, detailed experimental protocols, and quantitative data on product distribution.
Theoretical Background: Electronic and Steric Effects
The three methoxy groups on the 1,2,3-trimethoxybenzene ring are strong activating groups, donating electron density to the aromatic system through resonance. This activation directs the incoming electrophile (bromine) to the ortho and para positions relative to each methoxy group. However, the substitution pattern of 1,2,3-trimethoxybenzene presents a unique case where the directing effects of the three groups are combined and, in some cases, conflicting.
The available positions for substitution are C4, C5, and C6. The C4 and C6 positions are equivalent due to the symmetry of the molecule.
-
Electronic Effects: All three methoxy groups activate the ring towards electrophilic attack. The methoxy groups at C1 and C3 strongly activate the C2, C4, and C6 positions. The methoxy group at C2 activates the C1, C3, and C5 positions. The cumulative effect of these activations leads to a high electron density at the C4/C6 and C5 positions, making them the most likely sites for bromination.
-
Steric Effects: The presence of three adjacent methoxy groups creates significant steric hindrance. This steric crowding can influence the approach of the electrophile, potentially favoring substitution at the less hindered position.
The interplay of these electronic and steric factors determines the final product distribution between 4-bromo-1,2,3-trimethoxybenzene and 5-bromo-1,2,3-trimethoxybenzene.
Reaction Pathways and Regioselectivity
The bromination of 1,2,3-trimethoxybenzene can proceed via different pathways depending on the brominating agent and reaction conditions, leading to varying product ratios.
Caption: Factors influencing the regioselective bromination of 1,2,3-trimethoxybenzene.
Quantitative Analysis of Product Distribution
The ratio of 4-bromo-1,2,3-trimethoxybenzene to 5-bromo-1,2,3-trimethoxybenzene is highly dependent on the chosen reaction conditions. The following table summarizes available data from the literature.
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Ratio (4-Bromo : 5-Bromo) | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | Predominantly 5-Bromo | High | [General observation for p-bromination] |
| BrCN | AlCl₃ (solvent-free) | Room Temp. - 60 | Mixture (unspecified ratio) | Good | [1] |
Detailed Experimental Protocols
Protocol for the Synthesis of 5-Bromo-1,2,3-trimethoxybenzene (para-Bromination)
This protocol is adapted from a general procedure for the para-bromination of activated aromatic systems.
Materials:
-
1,2,3-Trimethoxybenzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Methyl tert-butyl ether (MTBE)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
25 mL round-bottom flask
-
Magnetic stir bar and stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1,2,3-trimethoxybenzene in acetonitrile.
-
To this solution, add 1.0 equivalent of N-bromosuccinimide (NBS).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with methyl tert-butyl ether (MTBE) and wash with deionized water (3 x volume of organic layer).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-bromo-1,2,3-trimethoxybenzene.
Protocol for the Analysis of Regioselectivity using GC-MS
This protocol outlines a general method for the analysis of the product mixture to determine the ratio of 4-bromo and 5-bromo isomers.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a standard solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume of the sample into the GC-MS.
-
Use a suitable GC column (e.g., a non-polar or medium-polarity column) and temperature program to achieve separation of the isomers.
-
Identify the peaks corresponding to 4-bromo-1,2,3-trimethoxybenzene and 5-bromo-1,2,3-trimethoxybenzene by their mass spectra. The molecular ion peak for both isomers will be at m/z 246 and 248 (due to bromine isotopes). Fragmentation patterns may help in differentiation.
-
Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram. The ratio of the peak areas will correspond to the product ratio.
Spectroscopic Data for Product Characterization
Accurate identification of the brominated isomers is crucial. The following table summarizes expected NMR spectral data.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 4-Bromo-1,2,3-trimethoxybenzene | Aromatic protons will show a distinct splitting pattern. Methoxy protons will appear as singlets. | Aromatic carbons will show distinct chemical shifts due to the bromine substituent. Methoxy carbons will appear in the typical range. |
| 5-Bromo-1,2,3-trimethoxybenzene | Aromatic protons will appear as a singlet. Methoxy protons will appear as two singlets in a 2:1 ratio. | Aromatic carbons will show distinct chemical shifts. Methoxy carbons will appear in the typical range. |
Note: Specific, experimentally verified NMR data for both pure isomers is recommended for definitive peak assignment.
Logical Workflow for Regioselectivity Study
The following diagram illustrates a logical workflow for a systematic study of the regioselectivity in the bromination of 1,2,3-trimethoxybenzene.
Caption: A typical experimental workflow for investigating reaction regioselectivity.
Conclusion
The regioselectivity of the bromination of 1,2,3-trimethoxybenzene is a nuanced outcome of competing electronic and steric influences. While the strong activating nature of the methoxy groups predisposes the C4/C6 and C5 positions to electrophilic attack, the specific reaction conditions, particularly the nature of the brominating agent and the solvent, play a critical role in determining the final product distribution. For targeted synthesis of a specific isomer, careful selection and optimization of these parameters are essential. Further systematic studies are warranted to provide a more detailed quantitative understanding of this important transformation.
References
Spectroscopic Profile of 1-Bromo-2,3,4-trimethoxybenzene: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Bromo-2,3,4-trimethoxybenzene. Due to the limited availability of public experimental spectra for this specific compound, this report combines available experimental data with predicted spectral information and data from close structural analogues to provide a thorough analytical profile. All data is presented in a structured format to facilitate interpretation and comparison. Detailed experimental protocols for acquiring such spectra are also provided, alongside logical diagrams to illustrate workflows and molecular structures.
Quantitative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
The mass spectrum for this compound was obtained by Gas Chromatography-Mass Spectrometry (GC-MS).[1]
| Parameter | Value |
| Molecular Formula | C₉H₁₁BrO₃ |
| Molecular Weight | 247.09 g/mol |
| Exact Mass | 245.989157 g/mol [1] |
| Key Fragments (m/z) | Data not available in search results |
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.9 - 7.2 | Doublet | 1H | Aromatic H |
| ~6.7 - 6.9 | Doublet | 1H | Aromatic H |
| ~3.9 | Singlet | 3H | OCH₃ |
| ~3.85 | Singlet | 3H | OCH₃ |
| ~3.8 | Singlet | 3H | OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)
Disclaimer: The following ¹³C NMR data is predicted. Aromatic carbon signals typically appear in the 110-160 ppm range.
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C-O |
| ~140 - 145 | C-O |
| ~125 - 130 | C-Br |
| ~115 - 125 | Aromatic CH |
| ~110 - 115 | Aromatic CH |
| ~105 - 110 | C-O |
| ~60 - 65 | OCH₃ |
| ~55 - 60 | OCH₃ |
| ~55 - 60 | OCH₃ |
Table 4: Predicted FT-IR Spectral Data
Disclaimer: The following FT-IR data is predicted based on characteristic vibrational frequencies of functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 3100 | Medium | Aromatic C-H Stretch |
| ~2830 - 2950 | Medium | Aliphatic C-H Stretch (O-CH₃) |
| ~1580 - 1600 | Medium-Strong | Aromatic C=C Stretch |
| ~1450 - 1500 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 - 1300 | Strong | Aryl-O Stretch (Asymmetric) |
| ~1000 - 1100 | Strong | Aryl-O Stretch (Symmetric) |
| ~550 - 650 | Medium-Strong | C-Br Stretch |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., 30° pulse angle).
-
Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width for carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required (e.g., 1024 or more) with a relaxation delay of 2-5 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Clean the ATR crystal with a lint-free wipe moistened with isopropanol and allow it to dry completely.
-
Acquire a background spectrum to account for atmospheric and instrument absorbances.
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
If the sample is solid, apply pressure using the instrument's clamp to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:
-
Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC)
-
Volatile solvent (e.g., dichloromethane or ethyl acetate)
-
Sample of this compound
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent.
-
-
Instrument Setup:
-
Set the GC parameters (injection volume, column temperature program, carrier gas flow rate) to achieve good separation.
-
Set the MS parameters (ionization energy, mass range, scan speed). For EI, a standard of 70 eV is typically used.
-
-
Data Acquisition:
-
Inject the sample into the GC-MS system.
-
The separated components from the GC column will enter the MS for ionization and analysis.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound. The presence of bromine will be indicated by an M+2 peak of nearly equal intensity.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic characterization and the structure of the target molecule.
References
An In-depth Technical Guide to the Health and Safety of 1-Bromo-2,3,4-trimethoxybenzene
Introduction
1-Bromo-2,3,4-trimethoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical research. Due to the limited availability of specific toxicological and safety data, a precautionary approach is essential when handling this chemical. This guide provides a summary of potential hazards, handling procedures, and emergency responses based on data from analogous compounds.
Hazard Identification and Classification
While a specific GHS classification for this compound is not established, data from similar compounds such as 1-Bromo-2,4,5-trimethoxybenzene and other brominated anisoles suggest that it may be classified as follows.[1][2][3]
Table 1: GHS Hazard Classification (Postulated)
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |
Table 2: GHS Label Elements (Postulated)
| Element | Information |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[2] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][5] P264: Wash skin thoroughly after handling.[5][6] P271: Use only outdoors or in a well-ventilated area.[5][7] P280: Wear protective gloves/ eye protection/ face protection.[5][8] Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8] P332 + P313: If skin irritation occurs: Get medical advice/ attention. P337 + P313: If eye irritation persists: Get medical advice/ attention. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[7] Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[9] P405: Store locked up.[9] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[6] |
Experimental Protocols and Procedures
Given the absence of specific experimental data for this compound, the following sections outline generalized procedures for handling and in case of emergencies, based on best practices for similar chemical compounds.
Logical Workflow for Hazard Assessment
The following diagram illustrates a logical workflow for assessing the hazards of a chemical with limited specific safety data.
References
- 1. 1-Bromo-2,4,5-trimethoxybenzene | C9H11BrO3 | CID 285896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2,3-dimethoxybenzene | C8H9BrO2 | CID 224013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2,4-dimethoxybenzene 97 17715-69-4 [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-Bromo-2,3,4-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 1-Bromo-2,3,4-trimethoxybenzene as a key starting material. This versatile building block is particularly valuable in the development of new therapeutic agents, leveraging the established biological activity of the trimethoxyphenyl moiety.
Application Notes: The 2,3,4-Trimethoxyphenyl Scaffold in Drug Discovery
The trimethoxyphenyl (TMP) motif is a well-established pharmacophore in medicinal chemistry, most notably for its role in anticancer agents that target tubulin.[1][2] Compounds bearing the TMP group, particularly the 3,4,5-trimethoxyphenyl isomer, are known to bind to the colchicine site of β-tubulin, thereby inhibiting microtubule polymerization.[3][4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][3]
While much of the existing research has focused on the 3,4,5-TMP isomer, the 2,3,4-trimethoxyphenyl scaffold offers a unique substitution pattern that can lead to novel structure-activity relationships (SAR). By employing this compound in palladium-catalyzed cross-coupling reactions, researchers can readily access a diverse range of novel biaryls, stilbenes, alkynes, and arylamines. These new chemical entities can be screened for various biological activities, with a particular emphasis on their potential as tubulin polymerization inhibitors and anticancer agents.[1][2]
The synthetic accessibility of derivatives from this compound allows for systematic modifications to explore the impact of different substituents on biological activity, solubility, and other pharmacokinetic properties. This makes it an attractive starting point for lead optimization in drug discovery programs.
Key Synthetic Transformations
This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The following sections provide detailed protocols for four key transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Synthesis of 2,3,4-Trimethoxybiphenyl Derivatives
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many biologically active molecules.[6]
Experimental Protocol:
A representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is as follows:
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2,3,4-trimethoxybiphenyl derivative.
Quantitative Data (Representative):
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ (2.0) | MeOH | 80 | 1 | 98[6] |
| 1-Chloro-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ (2.0) | MeOH | 80 | 12 | 97[6] |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ (2.0) | MeOH | 80 | 12 | 92[6] |
Note: The data in this table is for structurally similar compounds and should be used as a starting point for optimization.
Heck Reaction: Synthesis of Substituted Stilbenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a valuable route to stilbene and its derivatives.[7] Stilbenoids are a class of compounds with diverse biological activities, including anticancer properties.[8]
Experimental Protocol:
A general protocol for the Heck reaction of this compound with styrene is as follows:
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[9]
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.[9]
-
Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol, 1.2 equiv).[9]
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 12-24 hours), cool the mixture to room temperature.[9]
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography to yield the desired stilbene derivative.
Quantitative Data (Representative):
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Styrene | Pd@MOF-NH₂ (10) | - | K₂CO₃ (2.0) | DMF | 120 | 12 | >96[10] |
| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (1) | - | AcONa (2.0) | DMF | 105 | 5.5 | - |
| 4-Bromotoluene | Styrene | Pd/C | - | Na₂CO₃ | NMP | 140 | 3 | 95[8] |
Note: Yields can be highly dependent on the specific substrates and reaction conditions.
References
- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 9. benchchem.com [benchchem.com]
- 10. biolmolchem.com [biolmolchem.com]
1-Bromo-2,3,4-trimethoxybenzene: A Versatile Building Block in Organic Synthesis
Introduction
1-Bromo-2,3,4-trimethoxybenzene is a polysubstituted aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom and three electron-donating methoxy groups, allows for a diverse range of chemical transformations. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy groups, on the other hand, influence the electronic properties of the benzene ring and can be key pharmacophoric elements in the design of biologically active molecules. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of complex organic molecules for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for reaction planning, purification, and analytical characterization.
| Property | Value |
| CAS Number | 51594-35-5 |
| Molecular Formula | C₉H₁₁BrO₃ |
| Molecular Weight | 247.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 78-82 °C[1] |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) |
Applications in Organic Synthesis
The reactivity of the carbon-bromine bond in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. This compound can be efficiently coupled with a wide range of aryl- and heteroarylboronic acids or esters.
Representative Data for Suzuki-Miyaura Coupling of Substituted Bromo-methoxybenzenes
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of bromo-methoxybenzene derivatives with phenylboronic acid. This data serves as a guide for optimizing the reaction of this compound.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ | MeOH | 80 | 1 | 98[2] |
| 2 | 1-Bromo-3-methoxybenzene | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ | MeOH | 80 | 12 | 96[2] |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92 |
| 4 | 2-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
-
Schlenk flask and standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, and finely ground potassium phosphate.
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous dioxane and degassed water to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3,4-trimethoxy-1,1'-biphenyl.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. This compound can be coupled with a variety of primary and secondary amines.
Representative Data for Buchwald-Hartwig Amination of Substituted Bromoarenes
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of substituted bromoarenes with aniline, providing a basis for reaction optimization.[3]
| Entry | Aryl Bromide | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzotrifluoride | XPhos | NaOtBu | Toluene | 100 | 24 | 95[3] |
| 2 | 4-Bromobenzotrifluoride | RuPhos | NaOtBu | Toluene | 100 | 24 | 91[3] |
| 3 | 4-Bromobenzotrifluoride | SPhos | NaOtBu | Toluene | 100 | 24 | 88[3] |
| 4 | 2-Bromoanisole | X-Phos | KOt-Bu | Toluene | 150 | 0.17 | 99[4] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube and standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the addition of aniline.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,3,4-trimethoxyphenyl)aniline.
Other Cross-Coupling Reactions
This compound is also a suitable substrate for other important cross-coupling reactions, including:
-
Heck Reaction: For the synthesis of substituted alkenes from the reaction with an alkene in the presence of a palladium catalyst and a base.[5][6]
-
Sonogashira Coupling: For the formation of arylalkynes by coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[2][7]
-
Stille Coupling: For the creation of carbon-carbon bonds by reacting with an organostannane reagent.[8][9]
Application in the Synthesis of Bioactive Molecules
The trimethoxyphenyl motif is a common feature in a variety of biologically active natural products and synthetic compounds. While specific examples originating directly from this compound are not extensively documented, the closely related 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in the combretastatin family of natural products.[6] Combretastatins are potent inhibitors of tubulin polymerization and exhibit significant anticancer activity.[6] It is therefore plausible that derivatives of this compound could also serve as precursors to novel tubulin inhibitors.
Proposed Biological Target: Tubulin Polymerization
Many compounds containing the trimethoxyphenyl group act as antimitotic agents by binding to the colchicine site on β-tubulin. This binding event disrupts the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions provides a straightforward entry to a diverse array of complex organic molecules. The trimethoxyphenyl moiety, readily installed using this starting material, is a key structural feature in a number of biologically active compounds, particularly those targeting tubulin polymerization. The protocols and data presented in this document serve as a guide for researchers to unlock the synthetic potential of this compound in the development of novel pharmaceuticals and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1-Bromo-2,3,4-trimethoxybenzene Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-bromo-2,3,4-trimethoxybenzene scaffold and its derivatives, while less explored than their 3,4,5-trimethoxy isomers, represent a valuable class of compounds in medicinal chemistry. The unique substitution pattern of the trimethoxy groups on the phenyl ring, combined with the reactive bromine atom, allows for the synthesis of diverse molecules with significant therapeutic potential. This document provides a detailed overview of the applications of these derivatives, focusing on their emerging role as anticancer agents and their utility as key intermediates in the synthesis of established drugs.
Anticancer Activity of 2,3,4-Trimethoxyphenyl Acrylonitrile Derivatives
Recent studies have highlighted the potential of acrylonitrile derivatives bearing the 2,3,4-trimethoxyphenyl moiety as potent anticancer agents. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines.
Quantitative Data Summary
A series of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile derivatives have been synthesized and evaluated for their in vitro anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values against human breast cancer (MCF-7), human prostate cancer (PC-3), and human ovarian cancer (A2780) cell lines.[1]
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. PC-3 | IC50 (µM) vs. A2780 |
| 2 | 4-Fluorophenyl | > 50 | > 50 | 10.5 |
| 3 | 4-Chlorophenyl | > 50 | > 50 | 12.5 |
| 4 | 4-Bromophenyl | > 50 | > 50 | 15.0 |
| 5 | 4-Methylphenyl | > 50 | > 50 | 18.0 |
| 6 | 4-Methoxyphenyl | > 50 | > 50 | 20.5 |
| 7 | 4-Nitrophenyl | > 50 | > 50 | 9.5 |
| 8 | 3-Nitrophenyl | > 50 | > 50 | 8.0 |
| 9 | 2-Nitrophenyl | > 50 | > 50 | 7.5 |
Data sourced from Özen et al., Research on Chemical Intermediates, 2016.[1]
The results indicate that these compounds exhibit particularly high anticancer activity against human ovarian cancer (A2780) cell lines.[1]
Signaling Pathway: Putative Mechanism of Action
While the precise mechanism for these specific acrylonitrile derivatives is still under investigation, compounds bearing the trimethoxyphenyl moiety are well-known inhibitors of tubulin polymerization.[2][3] They are believed to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Putative mechanism of 2,3,4-trimethoxyphenyl derivatives as tubulin inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles [1]
This protocol describes a base-catalyzed Knoevenagel condensation.
-
Materials:
-
2,3,4-trimethoxybenzaldehyde
-
Substituted phenylacetonitrile (e.g., 4-fluorophenylacetonitrile)
-
Ethanol
-
Sodium hydroxide (NaOH) or other suitable base
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve equimolar amounts of 2,3,4-trimethoxybenzaldehyde and the appropriately substituted phenylacetonitrile in ethanol.
-
Add a catalytic amount of a base (e.g., a few drops of 10% NaOH solution).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be poured into cold water to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure acrylonitrile derivative.
-
Characterize the final product using techniques such as FT-IR, NMR (¹H, ¹³C), and mass spectrometry.
-
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay) [1]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, A2780)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized acrylonitrile derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, add MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Intermediate in the Synthesis of Trimetazidine
This compound can be considered a precursor to 2,3,4-trimethoxybenzaldehyde, a key starting material for the synthesis of the anti-anginal drug Trimetazidine.[4][5] Trimetazidine acts as a metabolic modulator, improving myocardial glucose utilization by inhibiting fatty acid β-oxidation.[4]
Signaling Pathway: Mechanism of Action of Trimetazidine
Trimetazidine inhibits the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme, which is crucial for fatty acid β-oxidation. This leads to a shift in energy metabolism in cardiomyocytes from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway for ATP production.[4]
Caption: Mechanism of action of Trimetazidine in cardiomyocytes.
Experimental Protocols
Protocol 3: Synthesis of 2,3,4-trimethoxybenzaldehyde from 1,2,3-trimethoxybenzene (Vilsmeier-Haack Reaction)
This protocol outlines the formylation of 1,2,3-trimethoxybenzene, which can be synthesized from pyrogallol.[6] this compound can be envisioned as an intermediate if bromination precedes formylation or as a subsequent modification.
-
Materials:
-
1,2,3-trimethoxybenzene
-
Vilsmeier-Haack reagent (prepared from DMF and phosphorus oxychloride)
-
Ethyl acetate
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure: [6]
-
Prepare the Vilsmeier-Haack reagent by mixing DMF and phosphorus oxychloride (e.g., in a 1:2 ratio).
-
React 1,2,3-trimethoxybenzene with the Vilsmeier-Haack reagent. The reaction is typically carried out at an elevated temperature (e.g., 70-80°C) for several hours.
-
After the reaction is complete, hydrolyze the reaction mixture.
-
Extract the product with ethyl acetate.
-
Distill the solvent under reduced pressure.
-
The product can be purified by crystallization upon cooling.
-
Protocol 4: Synthesis of Trimetazidine from 2,3,4-trimethoxybenzaldehyde (Reductive Amination) [4][7]
-
Materials:
-
2,3,4-trimethoxybenzaldehyde
-
Piperazine
-
Formic acid (acts as both catalyst and reducing agent)
-
Ethanol (as solvent, optional)
-
Sodium hydroxide solution
-
Hydrochloric acid
-
-
-
In a reactor, combine 2,3,4-trimethoxybenzaldehyde and piperazine.
-
Add formic acid to the mixture. The reaction is often heated to reflux (e.g., 110-115°C) for several hours.[8]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench it with water.
-
Adjust the pH to alkaline (e.g., 11-13) with a sodium hydroxide solution to precipitate the crude Trimetazidine base.[7]
-
Filter the crude product.
-
The base can be further purified and then converted to the dihydrochloride salt by treatment with hydrochloric acid.
-
References
- 1. Synthesis of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles: in vitro anticancer activity against MCF-7, PC-3 and A2780 cancer cell lines | AVESİS [avesis.akdeniz.edu.tr]
- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 7. CN102850296A - Preparation method of trimetazidine - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
Application Notes and Protocols for the Use of 1-Bromo-2,3,4-trimethoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-bromo-2,3,4-trimethoxybenzene in various palladium-catalyzed cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, due to the presence of the electron-rich, polysubstituted aromatic ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a broad substrate scope and high functional group tolerance under relatively mild conditions.[1] This guide covers four major classes of these reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination, with a focus on their application to this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a carbon-carbon bond.[2] It is a widely used method for the synthesis of biaryl compounds.
General Reaction Scheme:```
Ar-Br + R-B(OH)2 --[Pd catalyst, Base]--> Ar-R``` Where Ar = 2,3,4-trimethoxyphenyl and R = Aryl, Vinyl, etc.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted as a starting point for this compound. Optimization may be required to achieve the best results.
| Entry | Aryl Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | n-Propanol/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed 4:1 mixture of toluene and water (10 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,3,4-trimethoxybiphenyl.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. T[3]his reaction is a versatile method for the formation of carbon-carbon bonds.
[4]#### General Reaction Scheme:``` Ar-Br + R-CH=CH₂ --[Pd catalyst, Base]--> Ar-CH=CH-R
Figure 2: General experimental workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It[5] is a reliable method for the synthesis of substituted alkynes.
General Reaction Scheme:
Where Ar = 2,3,4-trimethoxyphenyl and R = Aryl, Silyl, Alkyl, etc.
Data Presentation: Representative Conditions for Sonogashira Coupling of Aryl Bromides
The following table outlines typical conditions for the Sonogashira coupling of aryl bromides, which can be used as a starting point for this compound.
| Entry | Alkyne | Pd-Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 80 | 12 | 80-90 |
| 3 | 1-Hexyne | PdCl₂(dppf) (2) | CuBr (4) | DBU | DMF | 70 | 8 | 75-85 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv) in a mixture of THF (8 mL) and triethylamine (4 mL). 2.[6] Degas the solution by bubbling with argon for 20 minutes.
-
Under a positive pressure of argon, add bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Stir the reaction mixture at 60 °C until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain the desired diarylacetylene.
Ar-Br + R¹R²NH --[Pd catalyst, Ligand, Base]--> Ar-NR¹R²
Figure 4: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Derivatization of 1-Bromo-2,3,4-trimethoxybenzene for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the chemical derivatization of 1-bromo-2,3,4-trimethoxybenzene and the subsequent evaluation of its analogues for biological activity. The protocols focus on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the synthesis of carbon-nitrogen bonds. These methods offer a versatile platform for creating a library of novel compounds for screening in biological assays. This document includes detailed experimental procedures, data on the biological activity of structurally related trimethoxyphenyl compounds, and visual diagrams of experimental workflows and relevant biological signaling pathways.
Introduction
The trimethoxyphenyl moiety is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a range of activities including anticancer and antimicrobial effects.[1][2] The starting material, this compound, provides a key scaffold for chemical modification. The bromine atom serves as a versatile handle for introducing a wide array of chemical diversity through cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel derivatives, a critical step in drug discovery and development. The derivatization strategies outlined herein are foundational for generating compound libraries for high-throughput screening and lead optimization.
Data Presentation: Biological Activity of Trimethoxyphenyl Derivatives
While specific biological data for derivatives of this compound is not extensively available in the public domain, the broader class of trimethoxyphenyl-containing compounds has been evaluated for various biological activities. The following tables summarize the cytotoxic activities of several trimethoxyphenyl derivatives against various cancer cell lines, providing a rationale for the synthesis and evaluation of new analogues based on the this compound scaffold.
Table 1: Cytotoxic Activity of Trimethoxyphenyl-Based Analogues against Hepatocellular Carcinoma (HepG2) Cell Line.[1]
| Compound | IC50 (µM) against HepG2 |
| N-phenyl triazinone derivative 9 | 1.38 |
| N-pyridoyl triazinone 10 | 2.52 |
| N-phenylthiazolyl triazinone 11 | 3.21 |
| Podophyllotoxin (Reference) | Not specified |
Table 2: Cytotoxic Activity of Pyrrolizine Derivatives with 3,4,5-Trimethoxyphenyl Moiety.[3]
| Compound | Cell Line | IC50 (µM) |
| 9a | MCF-7 | 0.10 - 4.16 |
| A2780 | 0.10 - 4.16 | |
| HT29 | 0.10 - 4.16 | |
| 9b | MCF-7 | 0.10 - 4.16 |
| A2780 | 0.10 - 4.16 | |
| HT29 | 0.10 - 4.16 |
Table 3: Antiproliferative Activity of Chalcone 1,2,4-Triazole Derivatives in MCF-7 Cells.[4]
| Compound | % Viable Cells at 1 µM | IC50 (µM) |
| 22b | 40 | 0.385 ± 0.12 |
| 22a | 60 | Not determined |
| 20b (Chalcone precursor) | Not specified | 0.067 ± 0.017 |
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol outlines the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)[5]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)[5]
-
Solvent (e.g., 1,4-dioxane/water mixture)[5]
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst, and the base.[5]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a deoxygenated solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.[5]
-
Reaction: Heat the mixture to a suitable temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.[5]
-
Purification: Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XPhos)[1]
-
Base (e.g., Sodium tert-butoxide)[1]
-
Anhydrous solvent (e.g., Toluene or Dioxane)[1]
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Addition of Reactants: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe.[1]
-
Reaction: Seal the tube and heat the mixture to the appropriate temperature (e.g., 80-110 °C) with vigorous stirring.[1] Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.[1]
Visualizations
Experimental Workflow for Derivatization and Biological Screening
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Signaling Pathway Modulated by Anticancer Compounds
Many natural and synthetic compounds exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[6] The Ras-Raf-MEK-ERK and PI3K/Akt pathways are frequently dysregulated in cancer and are common targets for therapeutic intervention.[7]
Caption: Potential modulation of Ras/ERK and PI3K/Akt signaling pathways by trimethoxyphenyl derivatives.
References
- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Bromo-2,3,4-trimethoxybenzene in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,3,4-trimethoxybenzene is a versatile aromatic building block that serves as a crucial starting material in the synthesis of a variety of bioactive molecules. Its unique substitution pattern, featuring a reactive bromine atom and three methoxy groups, allows for strategic functionalization and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of two exemplary bioactive molecules, β-asarone and (±)-asarinin, highlighting the utility of this compound and its derivatives in medicinal chemistry and drug discovery.
Application Note 1: Synthesis of β-Asarone
Bioactivity of β-Asarone: β-Asarone, a phenylpropanoid found in certain plants like Acorus calamus, exhibits a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antifungal, and potential anticancer effects.[1][2][3][4] Its ability to modulate various signaling pathways makes it a molecule of significant interest for therapeutic development.[3][4] However, it is important to note that some studies have raised concerns about its potential toxicity and carcinogenicity, necessitating careful evaluation in any drug development program.[1]
Synthetic Strategy: Due to the electron-rich nature of the trimethoxybenzene ring, direct cross-coupling reactions to introduce the propenyl side chain can be challenging. A more robust and reliable approach involves a two-step sequence: conversion of this compound to the corresponding aldehyde, followed by a Wittig reaction to install the propenyl group.
Experimental Workflow for β-Asarone Synthesis
Caption: Workflow for the synthesis of β-asarone.
Experimental Protocol: Synthesis of β-Asarone
Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde
This protocol is adapted from general procedures for the formylation of aryl bromides.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2,3,4-trimethoxybenzaldehyde.
Step 2: Wittig Reaction for the Synthesis of β-Asarone
This protocol is a general procedure for Wittig olefination.
-
Ylide Preparation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF. Cool the suspension to 0 °C. Slowly add a strong base such as n-butyllithium (1.1 eq) dropwise. The formation of the ylide is indicated by a color change. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: In a separate flask, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in anhydrous THF. Slowly add this solution to the prepared ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield β-asarone.
| Parameter | 2,3,4-Trimethoxybenzaldehyde Synthesis | β-Asarone Synthesis (Wittig) |
| Reactants | This compound, n-BuLi, DMF | 2,3,4-Trimethoxybenzaldehyde, Ethyltriphenylphosphonium bromide, n-BuLi |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight | 4-6 hours |
| Typical Yield | 70-85% (estimated) | 60-80% (estimated) |
| Spectroscopic Data for β-Asarone | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.82 (s, 1H), 6.51 (s, 1H), 6.46 (dd, J=1.8, 5.7 Hz, 1H), 5.74 (m, 1H), 3.87 (s, 3H), 3.81 (s, 3H), 3.78 (s, 3H), 1.82 (dd, J=1.8, 6.5 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 151.3, 148.5, 142.6, 127.8, 124.9, 119.7, 109.4, 97.8, 56.7, 56.5, 56.1, 14.7 |
| Mass Spectrum (EI) | m/z 208 (M⁺) |
Application Note 2: Synthesis of (±)-Asarinin
Bioactivity of Asarinin: Asarinin is a furofuran lignan with a range of reported biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[5] It has been shown to induce apoptosis in cancer cells and modulate key signaling pathways.[5]
Synthetic Strategy: A plausible synthetic route to the furofuran lignan core of asarinin from a 2,3,4-trimethoxybenzene derivative involves the oxidative dimerization of a corresponding coniferyl alcohol precursor. This biomimetic approach mimics the natural biosynthetic pathway of lignans. The synthesis would begin with the preparation of a suitable coniferyl alcohol derivative from 2,3,4-trimethoxybenzaldehyde.
Proposed Synthetic Pathway for (±)-Asarinin
References
- 1. aseestant.ceon.rs [aseestant.ceon.rs]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of furofuran lignans - ePrints Soton [eprints.soton.ac.uk]
- 4. The synthesis of furofuranoid lignans - Nottingham ePrints [eprints.nottingham.ac.uk]
- 5. Asarinin | C20H18O6 | CID 101612 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stille Coupling of 1-Bromo-2,3,4-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2][3] Its broad functional group tolerance, neutral reaction conditions, and the stability of organostannane reagents to air and moisture make it a valuable tool in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[4][5][6] These application notes provide a detailed experimental procedure for the Stille coupling of 1-Bromo-2,3,4-trimethoxybenzene, an electron-rich aryl bromide, with various organostannanes.
The trimethoxyphenyl motif is a key structural element in numerous biologically active compounds. The ability to functionalize this core through C-C bond formation opens avenues for the synthesis of novel derivatives with potential therapeutic applications.
Reaction Principle
The catalytic cycle of the Stille coupling reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[5]
-
Transmetalation: The organostannane reagent exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step.[5]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Experimental Protocols
This section outlines a detailed protocol for the Stille coupling of this compound with an organostannane. This protocol is a general guideline and may require optimization for specific organostannane partners.
Materials and Reagents:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)stannane, (4-methoxyphenyl)tributylstannane)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Ligand (if required, e.g., Triphenylphosphine [PPh₃], Tri(o-tolyl)phosphine [P(o-tol)₃])
-
Anhydrous solvent (e.g., Toluene, Dioxane, N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk line or glovebox)
-
Reagents for workup and purification (e.g., saturated aqueous potassium fluoride (KF) solution, organic solvents for extraction, silica gel for chromatography)
General Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand (2-10 mol%) under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reagent Addition:
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Add the organostannane (1.0-1.2 equivalents) to the reaction mixture via syringe.
-
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin salts.[7]
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
The following table summarizes representative reaction conditions for the Stille coupling of aryl bromides with various organostannanes, providing a basis for optimization when using this compound.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | ~85-95 |
| 2 | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | Dioxane | 100 | 24 | ~80-90 |
| 3 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | DMF | 90 | 12 | ~90 |
| 4 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (2) | - | Toluene | 110 | 18 | ~88 |
| 5 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (2) | AsPh₃ (4) | Toluene | 80 | 24 | ~75-85 |
Note: The yields are approximate and based on literature for similar electron-rich aryl bromides. Actual yields for the coupling with this compound will need to be determined experimentally.
Mandatory Visualizations
Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle of the Stille coupling reaction.
Experimental Workflow for Stille Coupling
Caption: A generalized workflow for the Stille coupling experiment.
References
- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols: 1-Bromo-2,3,4-trimethoxybenzene in the Synthesis of Natural Product Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-Bromo-2,3,4-trimethoxybenzene as a key building block in the generation of natural product analogs. This versatile reagent is particularly valuable for introducing a highly functionalized trimethoxyphenyl moiety, a common structural motif in a wide array of biologically active natural products, including flavonoids, alkaloids, and lignans. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Introduction
Natural products are a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically validated molecules. The synthesis of natural product analogs is a critical strategy in medicinal chemistry for improving potency, selectivity, and pharmacokinetic properties, as well as for elucidating structure-activity relationships (SAR). This compound serves as an excellent starting material for such endeavors, offering a synthetically tractable handle for the introduction of the 2,3,4-trimethoxyphenyl group.
The strategic placement of the three methoxy groups on the aromatic ring influences the electronic and steric properties of the molecule, which can be crucial for biological activity. This document outlines protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—that are instrumental in the elaboration of this compound into a diverse range of natural product analogs.
Key Synthetic Applications
The bromine atom on the this compound ring is readily functionalized through various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their broad substrate scope, functional group tolerance, and predictable stereochemistry.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly useful for the synthesis of biaryl structures, which are prevalent in many natural products and their analogs. For instance, this methodology can be employed in the synthesis of analogs of the potent tubulin polymerization inhibitor, combretastatin.
General Reaction Scheme:
-
Ar-Br: this compound
-
R-B(OR')2: Aryl, vinyl, or alkyl boronic acid or ester
-
Pd catalyst: e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂
-
Base: e.g., K₂CO₃, Cs₂CO₃, K₃PO₄
Heck Reaction: Vinylation of the Aromatic Ring
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[1][2] This reaction is invaluable for the synthesis of stilbenoids, cinnamic acid derivatives, and other vinylated aromatic compounds, which are classes of natural products with significant biological activities, including antioxidant and anticancer properties.
General Reaction Scheme:
Ar-Br + H-C≡C-R --[Pd catalyst, Cu(I) co-catalyst, Base]--> Ar-C≡C-R
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Heck reaction.
Caption: Key components of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of 1-Bromo-2,3,4-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This methodology is of paramount importance in the synthesis of a wide array of organic compounds, including pharmaceuticals, natural products, and advanced materials.[3] This document provides detailed application notes and experimental protocols for the Heck reaction of 1-Bromo-2,3,4-trimethoxybenzene, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined herein are based on established methodologies for similar aryl bromides and are intended to serve as a comprehensive guide for researchers in academic and industrial laboratories.[4][5]
Introduction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, facilitates the substitution of a vinylic hydrogen with an aryl, vinyl, or benzyl group.[1] The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor.[1] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[6]
This compound is a valuable building block in organic synthesis. The trimethoxyphenyl moiety is present in numerous natural products and pharmacologically active compounds. The Heck reaction of this substrate allows for the introduction of various alkenyl groups, providing access to a diverse range of complex molecular architectures.
General Considerations for the Heck Reaction
Several factors influence the outcome and efficiency of the Heck reaction. Careful consideration and optimization of the following parameters are crucial for a successful transformation:
-
Catalyst and Ligand: The choice of the palladium source and ligand is critical. Common palladium precatalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[7] Phosphine ligands, such as triphenylphosphine (PPh₃), or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and modulate its reactivity.[3][4]
-
Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle.[8] Inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as triethylamine (Et₃N) are commonly used.[7]
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include N,N-dimethylformamide (DMF), toluene, and acetonitrile.[7]
-
Alkene: The nature of the alkene coupling partner can significantly impact the reaction. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive.[1]
-
Temperature: Heck reactions are often conducted at elevated temperatures, typically ranging from 80 to 140 °C.[4]
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with representative alkenes (e.g., styrene or an acrylate). Optimization of these conditions may be necessary for specific substrates.
Protocol 1: Heck Coupling with Styrene using Pd(OAc)₂/PPh₃
Reaction Scheme:
(An image depicting the reaction of this compound with styrene to form the corresponding stilbene derivative)
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Under the inert atmosphere, add anhydrous DMF (5 mL) followed by styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.[5]
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired stilbene derivative.[5]
Protocol 2: Heck Coupling with an Acrylate Ester using Pd(OAc)₂ in Toluene
Reaction Scheme:
(An image depicting the reaction of this compound with an acrylate ester to form the corresponding cinnamate derivative)
Materials:
-
This compound
-
Acrylate ester (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the acrylate ester (1.5 equiv), palladium(II) acetate (1-2 mol%), and triphenylphosphine (2-4 mol%).[3]
-
Add anhydrous toluene as the solvent, followed by triethylamine (1.5-2.0 equiv) as the base.[3]
-
Heat the reaction mixture to 100-110 °C with stirring.[3]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.[3]
-
After cooling to room temperature, filter the mixture to remove the triethylammonium bromide salt.[3]
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.[3]
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to isolate the product.[3]
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | This compound | This compound | This compound |
| Alkene | Styrene | Ethyl Acrylate | n-Butyl Acrylate |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (1 mol%) | PdCl₂(PPh₃)₂ (1.5 mol%) |
| Ligand | PPh₃ (4 mol%) | P(o-tolyl)₃ (2 mol%) | None |
| Base | K₂CO₃ (2 equiv) | Et₃N (1.5 equiv) | NaOAc (2 equiv) |
| Solvent | DMF | Toluene | Acetonitrile |
| Temperature | 120 °C | 110 °C | 100 °C |
| Time | 12-24 h | 8-16 h | 10-20 h |
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
General Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Bromo-2,3,4-trimethoxybenzene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-Bromo-2,3,4-trimethoxybenzene.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting material (1,2,3-trimethoxybenzene), poly-brominated side products (e.g., dibromo-2,3,4-trimethoxybenzene), and regioisomers depending on the bromination conditions. If the starting material for the synthesis of 1,2,3-trimethoxybenzene was not pure, you might also have isomers of trimethoxybenzene and their corresponding brominated derivatives.[1]
Q2: Which purification method is more effective for this compound: recrystallization or column chromatography?
A2: Both methods are often used in conjunction for the best results.[2] Column chromatography is highly effective for separating the desired product from impurities with different polarities, such as starting materials and some byproducts.[2] Recrystallization is an excellent final step to remove trace impurities and obtain a highly crystalline, pure product.[2] For a moderately pure crude product, recrystallization alone might be sufficient.[2]
Q3: How can I monitor the purity of my product during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, fractions from the column, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. For a more quantitative assessment of purity, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for assessing purity and identifying impurities.[3]
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product fails to crystallize during recrystallization. | The chosen solvent system may not be optimal, or the product may be "oiling out." "Oiling out" occurs when the product separates as a liquid instead of solid crystals.[4] | Experiment with different solvent systems. Good starting points for brominated aromatic compounds include ethanol, or mixtures like hexane/ethyl acetate or ethanol/petroleum ether.[2][5] You can also try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[4] |
| Low yield after recrystallization. | Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor. The compound may be too soluble in the chosen solvent even at low temperatures. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] After cooling and filtering the crystals, you can try to recover a second crop by concentrating the mother liquor and cooling it again.[6] Consider a different solvent in which the product is less soluble. |
| Persistent yellow or brown color in the final product. | The presence of colored impurities, possibly from oxidation or side reactions. | Treat a solution of the crude product with activated charcoal before the final filtration and crystallization step.[1] Washing the organic extracts with a reducing agent solution, such as aqueous sodium bisulfite, during the workup can also help remove oxidative impurities.[1] |
| Poor separation during column chromatography. | The eluent system may be too polar or not polar enough. The column may be overloaded with the sample. The column was not packed properly, leading to channeling. | Develop an optimal eluent system using TLC before running the column. A good starting point is a gradient of ethyl acetate in hexane.[2] Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.[6] Take care to pack the column evenly without air bubbles.[6] |
| NMR analysis shows the presence of isomeric impurities. | Isomeric impurities have very similar physical properties to the desired product, making them difficult to separate. | Column chromatography is the most effective technique for separating isomers.[6] You may need to use a long column and a shallow elution gradient to achieve good separation.[6] |
Data Presentation
The following tables provide typical parameters for the purification of brominated trimethoxybenzene compounds. Note that optimal conditions may vary based on the specific impurities present in your crude this compound.
Table 1: Typical Parameters for Column Chromatography Purification
| Parameter | Recommended Value/Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Starting Point) | Hexane/Ethyl Acetate gradient (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate)[2] |
| Optimal Rf on TLC | 0.2 - 0.4[6] |
| Sample to Silica Ratio (by weight) | 1:30 to 1:100 |
Table 2: Illustrative Data for Purification of a Related Isomer (1-Bromo-3,4,5-trimethoxybenzene)
| Purification Method | Solvent System | Typical Yield | Typical Purity |
| Recrystallization | Ethanol-Petroleum Ether[5] | >85% (after chromatography) | >97% |
| Column Chromatography | Not specified, but likely a hexane/ethyl acetate gradient | >90% (crude) | >95% |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by removing small amounts of impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold.[2]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of the cold recrystallization solvent.[4]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running a TLC of the crude material. The desired compound should have an Rf value of approximately 0.2-0.4.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the column.[2]
-
Elution: Begin eluting the column with the least polar solvent system, collecting fractions.[2]
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[2]
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Decision tree for selecting a purification technique based on crude product purity.
References
Technical Support Center: Synthesis of 1-Bromo-2,3,4-trimethoxybenzene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2,3,4-trimethoxybenzene. Here, you will find troubleshooting advice for common experimental challenges, frequently asked questions, detailed experimental protocols, and key data to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and regioselective method for the synthesis of this compound?
A1: The bromination of 1,2,3-trimethoxybenzene using N-Bromosuccinimide (NBS) in acetonitrile is a highly effective and regioselective method.[1] This approach favors mono-bromination at the para-position to the most activating methoxy groups, leading to the desired this compound with high selectivity.[1][2]
Q2: I am observing the formation of multiple products, resulting in a low yield of the desired compound. What are the likely side products?
A2: The high activation of the aromatic ring by three methoxy groups makes it susceptible to over-bromination.[3] Common side products include di-brominated and poly-brominated derivatives of 1,2,3-trimethoxybenzene. Depending on the reaction conditions, you may also form other constitutional isomers of the mono-brominated product.
Q3: How can I minimize the formation of di- and poly-brominated byproducts?
A3: To enhance the selectivity for the mono-brominated product, it is crucial to control the stoichiometry of the brominating agent.[3] Using a 1:1 molar ratio of 1,2,3-trimethoxybenzene to NBS is recommended.[4] Additionally, performing the reaction at room temperature and adding the NBS portion-wise can help to maintain a low concentration of the brominating agent, thus favoring mono-substitution.[3]
Q4: My reaction is complete, but I am struggling to purify the final product. What purification methods are recommended?
A4: Purification of this compound from unreacted starting material and brominated byproducts can typically be achieved by column chromatography on silica gel.[5] A suitable eluent system, often a mixture of hexane and ethyl acetate, should be determined by thin-layer chromatography (TLC) analysis.[5] Recrystallization from a suitable solvent can also be an effective method for obtaining a highly pure product.[3][5]
Q5: The reaction is sluggish and does not go to completion. What are the possible causes and solutions?
A5: Incomplete reactions can be due to several factors. Ensure that your starting materials and solvent are pure and anhydrous, as moisture can interfere with the reaction. The quality of the NBS is also important; it should be recrystallized if it appears discolored.[6] If using a solvent other than acetonitrile, such as carbon tetrachloride, a radical initiator like AIBN or benzoyl peroxide and refluxing temperatures may be necessary to drive the reaction to completion.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products (over-bromination). - Product loss during workup and purification. | - Ensure high purity of reagents and anhydrous conditions. - Use a 1:1 molar ratio of substrate to NBS.[4] - Add NBS in portions to maintain a low concentration.[3] - Optimize purification by selecting an appropriate solvent system for chromatography or recrystallization.[5] |
| Poor Regioselectivity (Formation of other isomers) | - Inappropriate choice of brominating agent or solvent. | - Use NBS in acetonitrile for high para-selectivity.[1][2] |
| Significant amount of Di- and Poly-brominated Products | - Excess of brominating agent. - Reaction temperature is too high. | - Carefully control the stoichiometry (1:1 ratio of substrate to NBS).[3][4] - Perform the reaction at room temperature.[1] - Add the brominating agent slowly to the reaction mixture. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent. - Impurities depressing the melting point. | - Ensure complete removal of solvent under reduced pressure. - Purify the product using column chromatography or recrystallization.[3][5] |
| Reaction Fails to Initiate or is Sluggish | - Impure or decomposed NBS. - Presence of moisture in the reaction. | - Use freshly recrystallized NBS.[6] - Ensure all glassware is oven-dried and use anhydrous solvents. |
Experimental Protocols
Regioselective Bromination of 1,2,3-Trimethoxybenzene with NBS
This protocol is adapted from the regioselective bromination of methoxybenzenes.[1]
Materials:
-
1,2,3-Trimethoxybenzene
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3-trimethoxybenzene (1.0 eq.) in anhydrous acetonitrile.
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.0 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted bromine.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Data Presentation
Table 1: Comparison of Brominating Agents and Conditions for Methoxybenzenes
| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| 1,2,4-Trimethoxybenzene | NBS (1.1 eq.) | CCl₄ | Reflux, 1h | 5-Bromo-1,2,4-trimethoxybenzene | 95 | [1] |
| 1,2,4-Trimethoxybenzene | NBS (1.1 eq.) | CH₃CN | RT, 5 min | 5-Bromo-1,2,4-trimethoxybenzene | 96 | [1] |
| 1,3,5-Trimethoxybenzene | NBS (1.1 eq.) | CH₃CN | RT, 5 min | 1-Bromo-2,4,6-trimethoxybenzene | 95 | [1] |
| 1-Methoxynaphthalene | NBS (1.1 eq.) | CCl₄ | Reflux, 1h | 4-Bromo-1-methoxynaphthalene | 92 | [1] |
| 1-Methoxynaphthalene | NBS (1.1 eq.) | CH₃CN | RT, 5 min | 4-Bromo-1-methoxynaphthalene | 94 | [1] |
Note: The data presented is for structurally similar compounds and illustrates the high efficiency and regioselectivity of NBS in acetonitrile.
Visualizations
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Synthesis of 1-Bromo-2,3,4-trimethoxybenzene
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Bromo-2,3,4-trimethoxybenzene. The primary focus is on addressing common side reactions and offering solutions to researchers, scientists, and professionals in drug development. For clarity, the target molecule is addressed as 4-Bromo-1,2,3-trimethoxybenzene, which is the chemically accurate name for the product of electrophilic bromination of 1,2,3-trimethoxybenzene at the 4-position.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound (4-Bromo-1,2,3-trimethoxybenzene)?
A1: The most prevalent method is the electrophilic aromatic substitution of 1,2,3-trimethoxybenzene. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a mixture of acetic acid and water. These reagents offer good regioselectivity for the para-position relative to the central methoxy group, which is the 5-position, but due to the symmetrical nature of the potential products from bromination at the 4 or 6 position, the primary product is often referred to as 4-Bromo-1,2,3-trimethoxybenzene.
Q2: I obtained a mixture of isomers. How can I improve the regioselectivity of the bromination?
A2: Achieving high regioselectivity is a common challenge. To favor the formation of the desired 4-bromo isomer, consider the following:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally more selective than elemental bromine (Br₂), leading to a higher yield of the para-substituted product.[1][2]
-
Solvent: Acetonitrile is an excellent solvent for this reaction as it promotes the regioselective nuclear bromination with NBS.[1]
-
Temperature: Running the reaction at a lower temperature can enhance selectivity by favoring the thermodynamically more stable product.
Q3: My reaction produced a significant amount of di-brominated byproduct. How can I prevent this?
A3: The methoxy groups are strongly activating, making the aromatic ring susceptible to polysubstitution. To minimize the formation of di-bromo compounds:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the brominating agent.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at any given time.
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed.
Q4: The reaction is sluggish or incomplete. What could be the issue?
A4: Incomplete reactions can be due to several factors:
-
Reagent Quality: Ensure that the brominating agent (e.g., NBS) is of high purity and has been stored correctly, as it can decompose over time.
-
Moisture: The presence of water can interfere with the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: While the trimethoxybenzene ring is activated, some brominating agents may require a catalyst. However, for highly activated systems, this is often not necessary and can lead to more side products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Product loss during workup. | - Monitor the reaction closely and ensure completion. - Optimize reaction conditions for selectivity (see FAQs). - Use a careful extraction and purification procedure. Recrystallization or column chromatography are effective for isolating the product. |
| Formation of Isomeric Byproducts (e.g., 5-Bromo-1,2,3-trimethoxybenzene) | The electronic and steric effects of the methoxy groups direct bromination to multiple positions. | - Employ a more selective brominating agent like NBS. - Use a non-polar solvent to enhance para-selectivity. - Separate isomers using column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate). |
| Formation of Di-bromo Byproducts | The highly activated aromatic ring is prone to a second bromination. | - Use a controlled amount of the brominating agent (1.0-1.1 eq.). - Add the brominating agent portion-wise or via a syringe pump. - Cool the reaction mixture to moderate the reaction rate. |
| Dark Reaction Color/Polymeric Material | Oxidation of the electron-rich aromatic ring. | - Use a milder brominating agent. - Run the reaction under an inert atmosphere to exclude oxygen. - Avoid excessively high temperatures. |
| Difficulty in Product Purification | Similar polarities of the product and byproducts. | - Utilize high-performance liquid chromatography (HPLC) for separation. - Consider derivatization of the product mixture to facilitate separation, followed by removal of the derivatizing group. |
Experimental Protocols
Key Experiment: Regioselective Bromination of 1,2,3-Trimethoxybenzene with NBS
This protocol is designed to favor the formation of 4-Bromo-1,2,3-trimethoxybenzene.
Materials:
-
1,2,3-Trimethoxybenzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel (optional)
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1,2,3-trimethoxybenzene (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) in portions over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x volume of acetonitrile).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 4-Bromo-1,2,3-trimethoxybenzene.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis of 4-Bromo-1,2,3-trimethoxybenzene.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis and purification of 4-Bromo-1,2,3-trimethoxybenzene.
References
Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-2,3,4-trimethoxybenzene
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions for the Suzuki-Miyaura cross-coupling of 1-Bromo-2,3,4-trimethoxybenzene. This substrate presents unique challenges due to its electron-rich nature and potential steric hindrance, which can impact reaction efficiency.
Troubleshooting Guide
Question 1: My Suzuki coupling reaction with this compound is failing or resulting in a very low yield. What are the most common causes?
Answer: Low yields or reaction failure with this electron-rich aryl bromide typically stem from two primary issues: inefficient oxidative addition and catalyst deactivation.
-
Inefficient Oxidative Addition: The three methoxy groups on the benzene ring are electron-donating, which increases the electron density of the C-Br bond. This makes the bond stronger and less susceptible to the initial, often rate-limiting, oxidative addition step by the Pd(0) catalyst.[1][2] To overcome this, the use of highly active catalyst systems is essential. Employing bulky, electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can enhance the electron density on the palladium center, thereby facilitating oxidative addition.[3][4][5][6]
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to air and can be oxidized to an inactive state.[7] Additionally, at elevated temperatures, the catalyst can decompose to form palladium black, which is catalytically inactive.[8] It is critical to ensure that all solvents and reagents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3][9][10]
Question 2: I am observing a significant amount of 2,3,4-trimethoxybenzene (dehalogenated starting material) as a byproduct. How can I minimize this?
Answer: The formation of a dehalogenated product occurs when the aryl bromide is reduced instead of undergoing cross-coupling.[7] This side reaction can be promoted by certain bases or impurities.[9]
-
Screen Different Bases: Consider switching to a non-hydridic base. While alkoxides are effective, they can sometimes be a source of hydrides. Bases like K₃PO₄ or Cs₂CO₃ are often effective and may reduce the extent of dehalogenation.[11]
-
Use High-Purity Reagents: Ensure your solvents and reagents are anhydrous and of high purity to minimize potential sources of hydrides.
Question 3: My reaction is producing a significant amount of boronic acid homocoupling product. What is causing this and how can I prevent it?
Answer: Homocoupling of the boronic acid is a common side reaction, frequently promoted by the presence of oxygen or unreduced Pd(II) species.[3][6][12]
-
Rigorous Degassing: This is the most critical factor. Oxygen in the reaction mixture can facilitate the homocoupling pathway.[3] Ensure solvents and the reaction setup are thoroughly purged with an inert gas (argon or nitrogen) before heating. Methods like freeze-pump-thaw cycles are highly effective for complete oxygen removal.[3]
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient, leaving Pd(II) to promote homocoupling.[6][7] Using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ may help mitigate this issue.[13]
Question 4: The reaction mixture turned black and the reaction stalled. What does this indicate?
Answer: The formation of a black precipitate is typically indicative of palladium black, which is finely divided, catalytically inactive palladium metal.[7] This suggests that the catalyst has decomposed.
-
Optimize Temperature: Excessively high temperatures can accelerate catalyst decomposition.[8] While Suzuki reactions often require heating (typically 80-110 °C), it is advisable to screen temperatures to find an optimal balance between reaction rate and catalyst stability.[3][9][14]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst. If decomposition is an issue, switching to a more robust or bulky ligand that better protects the metal center can improve catalyst lifetime.
Frequently Asked Questions (FAQs)
Question 1: What are the recommended starting conditions (catalyst, ligand, base, solvent) for coupling this compound?
Answer: For a challenging electron-rich substrate like this, a highly active catalyst system is the best starting point.
-
Catalyst/Ligand: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos is highly recommended.[3][4][5] Alternatively, using a pre-formed Buchwald precatalyst (e.g., XPhos Pd G3) can provide greater reliability.[10]
-
Base: A strong inorganic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker carbonates for less reactive aryl bromides.[11][12]
-
Solvent: Anhydrous, degassed aprotic polar solvents such as 1,4-dioxane or toluene are standard choices.[3][9] If using a base like K₂CO₃, a mixture with degassed water (e.g., Dioxane/H₂O 4:1) is common to aid solubility.[9]
Question 2: Why is the choice of ligand so critical for this electron-rich substrate?
Answer: The ligand is arguably the most critical variable. It directly influences the electronic and steric properties of the palladium center, which in turn affects the key steps of the catalytic cycle. For an electron-rich aryl bromide, the oxidative addition step is sluggish.[1] An electron-rich ligand (like an alkylphosphine or N-heterocyclic carbene) makes the palladium center more nucleophilic, accelerating its insertion into the C-Br bond.[6] Furthermore, a bulky ligand promotes the final reductive elimination step, which releases the product and regenerates the active catalyst.[6][15]
Question 3: Is it absolutely necessary to use anhydrous solvents and an inert atmosphere?
Answer: Yes. For achieving high yields and reproducibility, especially with challenging substrates, excluding oxygen and water is critical. The active Pd(0) catalyst can be readily oxidized by air, rendering it inactive.[7] While some Suzuki protocols use aqueous mixtures to dissolve the base, the organic solvent should be anhydrous to begin with, and all liquids should be thoroughly degassed.[9][11] Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment is standard best practice to prevent oxygen from entering the system.[10]
Question 4: How does the base influence the reaction, and how do I choose the right one?
Answer: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium complex.[11] The choice of base can significantly impact the reaction rate and yield.[11]
-
Strength: For less reactive aryl bromides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required to achieve a reasonable reaction rate.
-
Solubility: The base must have some solubility in the reaction medium. This is why inorganic bases are often used with a water co-solvent or in polar aprotic solvents at high temperatures.
-
Substrate Compatibility: The base should not react with functional groups on your starting materials or product.
Screening a few different bases is often the best approach to find the optimal conditions for your specific coupling partners (see Table 2).
Data Presentation
Table 1: Ligand Screening for Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 35 |
| 2 | Pd₂(dba)₃ (1.5) | dppf (3) | K₂CO₃ | Dioxane/H₂O | 100 | 68 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 85 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 92 |
| Reaction conditions: this compound (1.0 equiv), Phenylboronic acid (1.5 equiv), Base (2.0 equiv), 12h. Yields are hypothetical and for illustrative purposes. |
Table 2: Base and Solvent System Optimization
| Entry | Catalyst System | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | Na₂CO₃ | Dioxane/H₂O 4:1 | 100 | 75 |
| 2 | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | K₂CO₃ | Dioxane/H₂O 4:1 | 100 | 88 |
| 3 | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | K₃PO₄ | Toluene | 110 | 92 |
| 4 | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | Cs₂CO₃ | Dioxane | 100 | 94 |
| Reaction conditions: this compound (1.0 equiv), Phenylboronic acid (1.5 equiv), 12h. Yields are hypothetical and for illustrative purposes. |
Experimental Protocols
Protocol 1: General Procedure for Optimized Suzuki Coupling
This protocol is a representative procedure and may require optimization for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 3.0 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base under a counterflow of inert gas.[9]
-
Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[3][10]
-
Solvent Addition: Add the degassed solvent via a syringe.[3][9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of 1-Bromo-2,3,4-trimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Bromo-2,3,4-trimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities often stem from the bromination of 1,2,3-trimethoxybenzene. These can include:
-
Unreacted Starting Material: 1,2,3-trimethoxybenzene.
-
Polybrominated Species: Dibromo- or even tribromo-trimethoxybenzene derivatives may form, especially if the reaction conditions are not carefully controlled.[1]
-
Isomeric Byproducts: Depending on the brominating agent and reaction conditions, small amounts of other positional isomers of monobrominated trimethoxybenzene might be generated.
Q2: Which purification techniques are most effective for this compound?
A2: A combination of column chromatography and recrystallization is generally the most effective strategy for obtaining high-purity this compound.[2] Column chromatography is excellent for separating the desired product from isomers and polybrominated impurities, while recrystallization is ideal for removing trace impurities and obtaining a crystalline final product.[2]
Q3: What are suitable solvent systems for the column chromatography of this compound?
A3: A common and effective eluent for the column chromatography of brominated aromatic compounds on silica gel is a gradient of ethyl acetate in hexane.[2] It is advisable to start with a non-polar solvent like 100% hexane and gradually increase the polarity by adding ethyl acetate. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis beforehand.[2]
Q4: What is a good solvent for the recrystallization of this compound?
A4: For many brominated aromatic compounds, ethanol is an effective recrystallization solvent.[3] Other potential solvent systems include mixtures of hexane and ethyl acetate or hexane and acetone.[2][4] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC after synthesis | - Incomplete reaction- Formation of polybrominated byproducts- Presence of isomeric impurities | - Optimize reaction time and temperature.- Use a less reactive brominating agent or control the stoichiometry carefully.- Purify the crude product using column chromatography. |
| Product fails to crystallize during recrystallization | - The chosen solvent is not optimal.- The product is "oiling out" (separating as a liquid).- The concentration of the product in the solvent is too low. | - Experiment with different solvent systems (e.g., ethanol, hexane/ethyl acetate).- Try using a larger volume of solvent and cooling the solution more slowly.- Add a seed crystal to induce crystallization.- Concentrate the solution by carefully evaporating some of the solvent.[2] |
| The purified product has a persistent color | - Presence of colored byproducts from oxidation or side reactions. | - Treat the hot solution with a small amount of activated charcoal before filtration during recrystallization (use with caution as it may adsorb the desired product).- A second purification step (e.g., another column or recrystallization) may be necessary.[2] |
| Low recovery yield after purification | - Loss of product during multiple transfer steps.- Co-elution of the product with impurities during column chromatography.- Product is too soluble in the cold recrystallization solvent. | - Minimize transfers and ensure all equipment is rinsed with the solvent.- Optimize the solvent gradient for column chromatography based on TLC analysis.- Ensure the recrystallization solvent is sufficiently cold during filtration and wash the crystals with a minimal amount of cold solvent. |
Experimental Protocols
Column Chromatography Protocol
Objective: To separate this compound from starting materials and polybrominated byproducts.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. A good system will show clear separation of the desired product from impurities.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring no air bubbles are trapped.[5] Add a thin layer of sand on top of the silica.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent like dichloromethane if necessary, then adsorb onto a small amount of silica). Carefully load the sample onto the top of the column.[2]
-
Elution: Begin eluting with 100% hexane, collecting fractions. Gradually increase the polarity of the eluent by adding increasing percentages of ethyl acetate based on your TLC analysis.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Recrystallization Protocol
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol or hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent.[2] Heat the mixture to a gentle boil while stirring to dissolve the solid.[2] Continue adding small portions of the hot solvent until the solid is completely dissolved.[2]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[2] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[6]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Hypothetical Purification Data for this compound
| Purification Step | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) | Key Impurities Removed |
| Column Chromatography | 75 | 95 | 85 | 1,2,3-trimethoxybenzene, Dibrominated byproducts |
| Recrystallization | 95 | >99 | 90 | Trace colored impurities, residual starting material |
| Combined Process | 75 | >99 | 76.5 | All major and minor impurities |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
1-Bromo-2,3,4-trimethoxybenzene stability and storage conditions
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-Bromo-2,3,4-trimethoxybenzene?
A1: Based on data for similar compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to protect it from light and moisture to prevent potential degradation.
Q2: What are the primary hazards associated with this compound?
A2: While specific data is unavailable, similar brominated aromatic compounds are known to be irritants.[3][4] Assume the compound may cause skin and eye irritation.[3][4] It is also prudent to avoid inhalation of any dust or vapors.[3] Always handle this chemical in a well-ventilated area or a chemical fume hood.[3]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Standard laboratory PPE is required. This includes safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][5] If there is a risk of generating dust or aerosols, respiratory protection may be necessary.[3]
Q4: Is this compound sensitive to air or moisture?
A4: While specific data is lacking, many halogenated organic compounds can be sensitive to moisture and air over long periods, potentially leading to slow degradation. Storing it under an inert atmosphere (e.g., argon or nitrogen) is a good practice for long-term storage to maintain high purity.
Q5: What are the signs of degradation of this compound?
A5: Discoloration (e.g., yellowing or darkening) of the solid material can be an indicator of degradation. The appearance of new peaks in analytical tests such as NMR or HPLC/GC would also signify the presence of impurities or degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the starting material. | - Confirm the purity of this compound using an appropriate analytical method (e.g., NMR, GC-MS, or HPLC). - If the material is old or has been stored improperly, consider purifying it (e.g., by recrystallization) or using a fresh batch. |
| Poor solubility in a reaction solvent | Use of an inappropriate solvent. | - Based on similar compounds, this compound is likely soluble in common organic solvents like chloroform, dichloromethane, and THF.[2] - Gently warm the mixture or use sonication to aid dissolution, provided the compound is stable at elevated temperatures. |
| Reaction fails to initiate | Inactive starting material or presence of inhibitors. | - Verify the identity and purity of your material. - Ensure that the material has not been exposed to conditions that could lead to the formation of inhibitory species. - Consider if any residual impurities from the synthesis of this compound could be interfering with your reaction. |
| Visible discoloration of the compound | Exposure to light, air, or impurities. | - Store the compound in an amber vial to protect it from light. - Ensure the container is tightly sealed and consider flushing with an inert gas before sealing. - If purity is critical, purification by recrystallization or column chromatography may be necessary. |
Stability and Storage Data Summary
The following table is compiled from data on related brominated methoxybenzene compounds and represents general guidance.
| Parameter | Recommendation | Source/Rationale |
| Storage Temperature | Room Temperature | General guidance for similar stable solid organic compounds.[2] |
| Light Sensitivity | Store in a light-resistant container (e.g., amber vial). | Aromatic compounds, especially halogenated ones, can be light-sensitive. |
| Air Sensitivity | Store in a tightly sealed container. Consider flushing with inert gas for long-term storage. | To prevent potential oxidation or reaction with atmospheric moisture. |
| Moisture Sensitivity | Store in a dry environment. | To prevent hydrolysis or other moisture-related degradation. |
| Incompatible Materials | Strong oxidizing agents.[5] | To avoid potentially vigorous or hazardous reactions. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
HPLC System:
-
Column: A C18 reverse-phase column is generally suitable for this type of aromatic compound.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is a common starting point. For example, a gradient from 60:40 acetonitrile:water to 100% acetonitrile over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Procedure: a. Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes. b. Inject a blank (solvent) to ensure there are no interfering peaks from the solvent. c. Inject the prepared sample solution. d. Record the chromatogram.
-
Analysis: The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve with a standard of known concentration would be required.
Visualizations
Caption: Workflow for Purity Assessment by HPLC.
References
Troubleshooting low yield in Grignard reaction with 1-Bromo-2,3,4-trimethoxybenzene
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Grignard reaction with 1-Bromo-2,3,4-trimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for this Grignard reaction?
A1: Grignard reagents are potent bases and will react readily with any compound containing an acidic proton, such as water.[1][2][3][4] This reaction, known as quenching, converts the Grignard reagent into the corresponding arene (1,2,3-trimethoxybenzene), rendering it inactive towards the desired electrophile and significantly reducing the product yield.[2] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[2][3][5]
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A2: Several signs indicate a successful initiation of the Grignard reaction. These include the appearance of bubbles on the surface of the magnesium, a noticeable warming of the reaction flask due to the exothermic nature of the reaction, and the reaction mixture turning cloudy or a grey-brown color.[2][5][6] If iodine is used as an activator, its characteristic purple or brown color will fade.[2][5]
Q3: How do the trimethoxy groups on the aromatic ring affect the reaction?
A3: The three methoxy groups are electron-donating, which can make the aryl bromide less reactive towards magnesium insertion compared to unsubstituted bromobenzene. However, these groups also stabilize the resulting Grignard reagent. The primary challenge lies in initiating the reaction. Once formed, the electron-rich nature of the Grignard reagent can influence its reactivity with the electrophile.
Q4: What are the most common side reactions that lead to low yield?
A4: The most common side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted this compound to form a homocoupled dimer.[2][6][7][8] This is more likely to occur with a high local concentration of the aryl halide or at elevated temperatures.[7][8] Another significant cause of low yield is the reaction with atmospheric moisture or oxygen.[1]
Q5: Which solvent is preferred for this reaction, diethyl ether or tetrahydrofuran (THF)?
A5: Both diethyl ether and THF are suitable solvents for Grignard reactions as they stabilize the Grignard reagent through coordination.[9][10] THF is often preferred for less reactive aryl halides, like this compound, because it has a higher boiling point, allowing for gentle reflux if necessary to initiate and drive the reaction to completion.[10][11][12]
Troubleshooting Guide for Low Yield
The following table outlines common problems, their probable causes, and recommended solutions to improve the yield of your Grignard reaction.
| Problem | Probable Cause | Recommended Solution |
| Reaction Fails to Initiate | Magnesium surface is passivated with a layer of magnesium oxide (MgO).[5][6] | Activate the magnesium turnings. This can be done by gently crushing them with a glass rod under an inert atmosphere, or by using chemical activators like a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][5][6][13][14] |
| Presence of moisture in glassware, solvents, or starting materials.[2][3][6] | Rigorously dry all glassware by oven-drying (>120°C) or flame-drying under vacuum and cooling under an inert gas.[2] Use anhydrous grade solvents and ensure the this compound is dry.[2][5] | |
| Low reactivity of the aryl bromide. | Gentle warming with a heat gun or in a warm water bath can help initiate the reaction.[2] Using THF as a solvent, which has a higher boiling point than diethyl ether, may also be beneficial.[10][12] | |
| Low Yield of Grignard Reagent | Wurtz Coupling Side Reaction. [2][7][8] | Add the solution of this compound to the magnesium suspension dropwise. This maintains a low concentration of the aryl halide, minimizing the coupling reaction.[2][7][8] Maintain a controlled temperature to avoid hotspots.[7] |
| Incomplete reaction. | Allow for sufficient reaction time (typically 1-3 hours) and consider gentle reflux to ensure all the magnesium is consumed.[2] A slight excess of magnesium (1.1 - 1.2 equivalents) can also drive the reaction to completion.[2] | |
| Reaction with atmospheric oxygen or carbon dioxide. | Conduct the entire reaction under a positive pressure of a dry, inert atmosphere such as nitrogen or argon.[1][2] | |
| Low Yield of Final Product (after reaction with electrophile) | Inefficient reaction with the electrophile. | Ensure the electrophile is pure and added slowly at an appropriate temperature (often cooled in an ice bath) to control the exothermic reaction. |
| Protonation of the Grignard reagent during workup. | Perform the reaction quench by slowly adding the reaction mixture to a cold solution of saturated aqueous ammonium chloride or dilute acid, rather than the other way around. | |
| Steric hindrance from the ortho-methoxy group. | This may slow down the reaction with the electrophile. Allowing for a longer reaction time or gentle warming after the addition of the electrophile might be necessary. |
Detailed Experimental Protocol
This protocol provides a general methodology for the preparation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone).
Materials and Reagents:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-dibromoethane (a few drops)
-
Electrophile (e.g., benzaldehyde, 1.0 equivalent)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a rubber septum for temperature monitoring.
-
Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature under a positive pressure of the inert gas.[2]
Procedure:
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine.[13] Gently warm the flask under a flow of inert gas until the iodine sublimes and its purple color disappears, indicating the activation of the magnesium surface.[5] Allow the flask to cool to room temperature.
-
Grignard Reagent Formation:
-
Add enough anhydrous THF to cover the magnesium turnings.
-
Prepare a solution of this compound in anhydrous THF in the dropping funnel.
-
Add a small portion of the aryl bromide solution to the stirred magnesium suspension to initiate the reaction. Successful initiation is marked by a gentle reflux and the appearance of a cloudy, greyish mixture.[6]
-
Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[2] This slow addition is crucial to minimize Wurtz coupling.[7][8]
-
After the addition is complete, continue to stir the mixture and, if necessary, gently reflux for an additional 30-60 minutes to ensure the reaction goes to completion.[2]
-
-
Reaction with Electrophile:
-
Cool the resulting grey-brown Grignard reagent solution to 0°C using an ice bath.
-
Slowly add a solution of the electrophile (e.g., benzaldehyde) in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as appropriate.
-
Visualizations
Caption: A simplified workflow for the Grignard reaction.
Caption: A decision tree for troubleshooting low yield.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. adichemistry.com [adichemistry.com]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Bromo-2,3,4-trimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing 1-Bromo-2,3,4-trimethoxybenzene in various palladium-catalyzed cross-coupling reactions. Given its electron-rich and sterically hindered nature, this substrate requires careful consideration of catalyst systems and reaction conditions to achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound presents two main challenges. First, it is electron-rich due to the three methoxy groups, which can make the oxidative addition step of the catalytic cycle slower.[1][2] Second, the methoxy group at the C2 position introduces significant steric hindrance around the reaction center, which can impede the approach of the catalyst and the coupling partner.[3]
Q2: What are the most common cross-coupling reactions performed with this compound?
A2: The most common palladium-catalyzed cross-coupling reactions for this substrate include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, which are crucial in the synthesis of complex organic molecules.[4][5][6][7]
Q3: Which type of palladium catalyst is generally recommended for this substrate?
A3: For electron-rich and sterically hindered aryl bromides like this compound, palladium(0) catalysts are typically more effective. While Pd(II) precatalysts like Pd(OAc)₂ are often used, they need to be reduced in situ to the active Pd(0) species. Using a pre-formed Pd(0) catalyst or a precatalyst that readily generates Pd(0) can be advantageous.[1][8]
Q4: How important is the choice of ligand, and what types of ligands are preferred?
A4: The choice of ligand is critical. For challenging substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended. These ligands help to stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the final reductive elimination step.[9][10]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am not getting any, or very little, of my desired product. What are the likely causes and how can I fix it?
A: Low or no yield is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The initial choice of catalyst and ligand is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.
-
Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki reactions and for regenerating the catalyst in Heck reactions. The strength and solubility of the base can significantly impact the reaction rate.
-
Recommendation: Screen a variety of bases. For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices. For Heck and Sonogashira reactions, an organic base like triethylamine or diisopropylamine is commonly used. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[10][11][12][13]
-
-
Solvent Choice: The solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Reaction Temperature and Time: Sub-optimal temperature can lead to a sluggish reaction.
-
Recommendation: Increase the reaction temperature in increments. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Be aware that excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Problem 2: Significant Formation of Side Products (Homocoupling or Dehalogenation)
Q: I am observing significant amounts of homocoupled product from my boronic acid (in Suzuki reactions) or dehalogenation of my starting material. How can I minimize these side reactions?
A: These side reactions are common, especially with electron-rich aryl bromides.
Troubleshooting Steps:
-
Homocoupling (Suzuki Reaction): This is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.
-
Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents. Using a Pd(0) precatalyst can also help minimize the amount of Pd(II) species at the start of the reaction, which can also promote homocoupling.[1]
-
-
Dehalogenation (Hydrodehalogenation): This occurs when the aryl bromide is reduced instead of undergoing cross-coupling. This can be promoted by certain catalysts and reaction conditions.
-
Recommendation: The source of the hydride can sometimes be the solvent or impurities. Ensure you are using high-purity, anhydrous solvents. Adjusting the catalyst system, particularly the ligand, can sometimes suppress this side reaction. In some cases, lowering the reaction temperature may also be beneficial.
-
Data Presentation
The following tables provide a summary of typical reaction conditions for different cross-coupling reactions with substrates similar to this compound, which can serve as a starting point for optimization.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Electron-Rich Aryl Bromides
| Parameter | Condition | Reference |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | [6][11] |
| Ligand | SPhos, XPhos, RuPhos, PCy₃ | [6][9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | [11] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | [3] |
| Temperature | 80 - 110 °C | [11] |
| Catalyst Loading | 1-5 mol% Pd | [11] |
Table 2: Typical Conditions for Heck Reaction of Aryl Bromides
| Parameter | Condition | Reference |
| Palladium Source | Pd(OAc)₂ | [10] |
| Ligand | PPh₃, P(o-tol)₃, NHCs | [10] |
| Base | Et₃N, K₂CO₃ | [10] |
| Solvent | Toluene, DMF | [10] |
| Temperature | 80 - 120 °C | [10] |
| Catalyst Loading | 1-2 mol% Pd | [10] |
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Condition | Reference |
| Palladium Source | Pd(PPh₃)₂Cl₂ | [12] |
| Co-catalyst | CuI | [12] |
| Base | Et₃N, i-Pr₂NH | [12] |
| Solvent | THF, DMF | [12] |
| Temperature | Room Temperature to 80 °C | [12] |
| Catalyst Loading | 2-5 mol% Pd, 2-4 mol% CuI | [12] |
Table 4: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition | Reference |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | [13][14] |
| Ligand | XPhos, RuPhos, BINAP | [13][14] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | [13][14] |
| Solvent | Toluene, Dioxane | [13][14] |
| Temperature | 80 - 110 °C | [13] |
| Catalyst Loading | 1-4 mol% Pd | [13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid partner (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Add the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) iodide (0.04 mmol).[12]
-
Evacuate and backfill the tube with argon.
-
Add the terminal alkyne (1.1 mmol) and the degassed solvent (e.g., THF, 5 mL) followed by the amine base (e.g., diisopropylamine, 3.0 mmol).[12]
-
Stir the reaction mixture at the appropriate temperature (starting at room temperature) for the required time, monitoring by TLC or GC-MS.[12]
-
After completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Mandatory Visualization
Caption: A logical workflow for selecting and optimizing a catalyst system.
Caption: A general experimental workflow for a cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Preventing debromination of 1-Bromo-2,3,4-trimethoxybenzene during reactions
Welcome to the technical support center for 1-Bromo-2,3,4-trimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted debromination of this versatile reagent during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination is the chemical process of removing a bromine atom from a molecule. In the context of this compound, it is an undesired side reaction where the bromine atom is replaced by a hydrogen atom, leading to the formation of 1,2,3-trimethoxybenzene. This reduces the yield of the desired product and complicates the purification process. The methoxy groups on the benzene ring are electron-donating, which can make the C-Br bond more susceptible to cleavage under certain reaction conditions.
Q2: Under what conditions is debromination of this compound most likely to occur?
A2: Debromination can be promoted by several factors, including:
-
Strongly reducing conditions: The use of strong reducing agents, such as certain metal hydrides or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), can lead to the reductive cleavage of the C-Br bond.[1][2][3]
-
High temperatures: Elevated reaction temperatures can provide the necessary energy to overcome the activation barrier for debromination, especially in the presence of catalysts or certain reagents.
-
Certain organometallic reactions: During the formation of Grignard reagents, the bromine is intentionally replaced.[4][5][6][7][8] However, side reactions can lead to the formation of the debrominated byproduct. Similarly, in some cross-coupling reactions, hydrodebromination can occur as a competitive pathway.
-
Photochemical reactions: Exposure to UV light, in the presence of a hydrogen donor, can sometimes induce radical-based debromination.[9]
Q3: How can I minimize debromination during a Suzuki-Miyaura coupling reaction?
A3: To minimize debromination in Suzuki-Miyaura coupling, consider the following:
-
Choice of Catalyst and Ligands: Use a palladium catalyst and ligand system known for high efficiency and selectivity, which can promote the desired cross-coupling over the reductive debromination.
-
Base Selection: The choice of base is crucial. Milder bases are often preferred.
-
Reaction Temperature: Operate at the lowest effective temperature to disfavor the debromination side reaction.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that might favor debromination.
Q4: Is this compound suitable for Grignard reagent formation? What are the risks?
A4: Yes, it can be used to form a Grignard reagent. However, the electron-rich nature of the ring can influence reactivity. The primary risk, besides the intended reaction with magnesium, is the potential for side reactions that lead to debrominated byproducts, such as Wurtz-type coupling. To mitigate this, ensure the use of dry solvents and an appropriate grade of magnesium.
Troubleshooting Guides
Issue 1: Significant formation of 1,2,3-trimethoxybenzene during a cross-coupling reaction.
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature. Run a temperature screen to find the optimal balance between reaction rate and byproduct formation. |
| The palladium catalyst is promoting hydrodebromination. | Screen different palladium catalysts and ligands. For example, catalysts with bulky, electron-rich phosphine ligands can sometimes suppress this side reaction. |
| The base is too strong or is reacting with the solvent to produce a hydride source. | Try using a milder base (e.g., K3PO4, Cs2CO3 instead of stronger bases). Ensure the solvent is anhydrous. |
| Presence of a hydrogen donor in the reaction mixture. | Ensure all reagents and solvents are pure and free from impurities that could act as hydrogen donors. |
Issue 2: Low yield in a reaction where the primary product is the debrominated arene.
| Potential Cause | Troubleshooting Step |
| Unintended reductive conditions. | Scrutinize all reagents for potential reducing character. For example, some grades of solvents may contain stabilizers that can act as reducing agents. |
| Catalytic hydrogenation conditions are too harsh. | If performing a reaction on another part of the molecule that requires hydrogenation, the C-Br bond may be too labile. Consider using a chemoselective reducing agent that will not affect the aryl bromide.[2][3] |
| Photolytic cleavage. | Protect the reaction from light, especially if using reagents known to be light-sensitive.[9] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling with Minimized Debromination
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of debromination.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh3)4 (0.03 equivalents)
-
K2CO3 (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the Pd(PPh3)4 catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Grignard Reagent Formation
This protocol describes the formation of the Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
A small crystal of iodine
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Place the magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.
-
Heat the flask gently under a vacuum and then cool under a stream of dry inert gas.
-
Add a small crystal of iodine to the flask.
-
Dissolve this compound in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction should start, as indicated by a color change and gentle refluxing. If it does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The Grignard reagent is now ready for use in subsequent steps.
Visual Guides
Caption: Competing reaction pathways for this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. leah4sci.com [leah4sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography Purification of 1-Bromo-2,3,4-trimethoxybenzene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the column chromatography purification of 1-Bromo-2,3,4-trimethoxybenzene and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?
A1: For most applications involving this compound derivatives, silica gel is the recommended stationary phase due to its versatility and effectiveness in separating compounds of moderate polarity. However, if you observe compound decomposition on a TLC plate or during column chromatography, which can occur with compounds sensitive to acidic conditions, consider the following alternatives:
-
Neutralized Silica Gel: Pre-treating the silica gel with a basic solution, such as triethylamine in the mobile phase (typically 1-2%), can neutralize the acidic sites responsible for degradation.
-
Alumina (Neutral or Basic): For compounds that are particularly acid-sensitive, neutral or basic alumina can be a suitable alternative stationary phase.[1]
-
Reversed-Phase Silica (C18): For highly polar derivatives, reversed-phase chromatography may offer a viable purification strategy.
Q2: Which mobile phase (eluent) should I use for the purification of these derivatives?
A2: A solvent system of low to moderate polarity is typically required to elute this compound derivatives from a silica gel column. Good starting points for the mobile phase are mixtures of a non-polar solvent like n-hexane or petroleum ether with a slightly more polar solvent such as ethyl acetate or dichloromethane.[2] The optimal solvent system should provide good separation of your target compound from any impurities.
Q3: How do I determine the optimal mobile phase composition?
A3: The ideal method for determining the optimal mobile phase is through Thin Layer Chromatography (TLC).[2] The goal is to find a solvent system that provides a retention factor (Rƒ) value between 0.2 and 0.4 for your desired compound. This Rƒ range generally ensures good separation on a column. For a closely related compound, 1,3,5-tribromo-2,4,6-trimethoxybenzene, a TLC system of 3:1 hexanes/ethyl acetate was used, which can be a good starting point for optimization.[3]
Q4: Should I use isocratic or gradient elution?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the separation. It is simpler to perform and is suitable for separating compounds with similar polarities.[4][5][6]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation. It is particularly useful for separating complex mixtures containing compounds with a wide range of polarities, and can often lead to faster analysis times and better peak resolution.[4][7][8] For purifying crude reaction mixtures of brominated aromatic compounds, a gradient of ethyl acetate in hexane is a common and effective strategy.[9]
Troubleshooting Guides
This section addresses specific issues you might encounter during the column chromatography of this compound derivatives.
Problem 1: The compound is not eluting from the column.
-
Observation: Your compound remains at the top of the column and does not move down with the eluent.
-
Probable Causes & Solutions:
-
Insufficient Eluent Polarity: The mobile phase is not polar enough to move your compound down the column. Gradually increase the percentage of the polar solvent in your eluent mixture.
-
Irreversible Adsorption: Highly polar or basic compounds can sometimes bind irreversibly to the acidic sites on the silica gel.[2] Consider using deactivated silica gel (with triethylamine in the eluent) or switching to a different stationary phase like alumina.[1]
-
Problem 2: The separation between my desired compound and an impurity is poor.
-
Observation: The fractions collected contain a mixture of your product and one or more impurities.
-
Probable Causes & Solutions:
-
Suboptimal Mobile Phase: The chosen solvent system does not provide sufficient selectivity. Re-optimize the mobile phase using TLC, trying different solvent combinations or ratios. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can significantly alter the selectivity.
-
Column Overloading: Too much sample was loaded onto the column, leading to broad bands that overlap. Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude material by weight).
-
Improper Column Packing: An unevenly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry without any air bubbles.[2]
-
Problem 3: The compound appears to be decomposing on the column.
-
Observation: The collected fractions show new spots on TLC that were not present in the crude mixture, or the overall yield is very low.
-
Probable Causes & Solutions:
Data Presentation
The following tables summarize typical starting conditions for the column chromatography of brominated trimethoxybenzene derivatives based on related compounds.
Table 1: Recommended Stationary Phases
| Stationary Phase | When to Use |
| Silica Gel (60-120 or 230-400 mesh) | General purpose, for compounds of moderate polarity. |
| Neutralized Silica Gel (1-2% Triethylamine in eluent) | For acid-sensitive compounds to prevent degradation. |
| Alumina (Neutral or Basic) | Alternative to silica for acid-sensitive compounds.[1] |
| Reversed-Phase Silica (C18) | For highly polar derivatives. |
Table 2: Suggested Mobile Phase Systems for TLC and Column Chromatography
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) for TLC | Notes |
| n-Hexane or Petroleum Ether | Ethyl Acetate | 9:1 to 3:1 | A good general starting point for many aromatic compounds. |
| n-Hexane or Petroleum Ether | Dichloromethane | 9:1 to 1:1 | Can offer different selectivity compared to ethyl acetate. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate using various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Identify a solvent system that provides an Rƒ value of approximately 0.2-0.4 for the desired compound.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand (about 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the sides of the column to promote even packing.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Alternatively, for less soluble samples, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in separate test tubes or flasks.
-
If using a gradient elution, gradually increase the proportion of the polar solvent in the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Spot the starting material, crude mixture, and several fractions on the same TLC plate for comparison.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.[2]
-
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. uhplcs.com [uhplcs.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: 1-Bromo-2,3,4-trimethoxybenzene vs. 1-Iodo-2,3,4-trimethoxybenzene in Synthetic Chemistry
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall success of a synthetic route. For drug development professionals and researchers, halogenated aromatic compounds are indispensable building blocks. This guide provides an objective, data-driven comparison of the reactivity of two closely related aryl halides: 1-Bromo-2,3,4-trimethoxybenzene and 1-Iodo-2,3,4-trimethoxybenzene. This analysis is designed to inform the selection of the optimal reagent for various synthetic transformations.
The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond.[1][2][3] This translates to a lower bond dissociation energy for the C-I bond, making 1-Iodo-2,3,4-trimethoxybenzene generally more reactive in reactions where the cleavage of this bond is the rate-determining step.[4][5][6]
Quantitative Reactivity Comparison
Table 1: Bond Properties
| Property | C-Br Bond | C-I Bond | Reference |
| Average Bond Dissociation Energy (kJ/mol) | ~275-290 | ~213-240 | [3][6][7] |
| Average Bond Length (nm) | ~0.193 | ~0.214 | [1] |
Table 2: Expected Performance in Common Cross-Coupling Reactions
| Reaction Type | This compound | 1-Iodo-2,3,4-trimethoxybenzene | General Observation |
| Suzuki-Miyaura Coupling | Lower yield, requires higher catalyst loading and/or harsher conditions (higher temperature, longer reaction time). | Higher yield, proceeds under milder conditions (lower temperature, shorter reaction time).[4] | Aryl iodides are significantly more reactive than aryl bromides.[8][9] |
| Sonogashira Coupling | Moderate to good yields, may require higher temperatures and longer reaction times. | High yields, faster reaction rates at lower temperatures.[10] | The reactivity order is I > OTf > Br > Cl.[10] |
| Heck Coupling | Feasible, but often requires more forcing conditions. | Generally more efficient and proceeds under milder conditions. | Reactivity trend follows Ar-I > Ar-Br.[5] |
| Grignard Reagent Formation | Slower formation, may require activation of magnesium.[11][12] | Faster and more facile formation.[11] | The order of reactivity of alkyl/aryl halides with magnesium is RI > RBr > RCl.[11] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are designed to be starting points and may require optimization based on specific laboratory conditions and equipment.
Experimental Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction rate and yield of this compound and 1-Iodo-2,3,4-trimethoxybenzene in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
This compound
-
1-Iodo-2,3,4-trimethoxybenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add this compound (1.0 mmol) to one and 1-Iodo-2,3,4-trimethoxybenzene (1.0 mmol) to the other.
-
To each flask, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
The flasks are evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
To each flask, add a degassed solution of K₂CO₃ (2.0 mmol) in water (2 mL) followed by degassed 1,4-dioxane (8 mL).
-
Reaction Execution: Place both flasks in a preheated oil bath at 80°C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them by GC-MS or TLC.
-
Work-up: Once the reactions are complete (or after a set time, e.g., 4 hours), cool the flasks to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and determine the yield of the biphenyl product for each reaction. Compare the reaction times and yields to assess the relative reactivity.
Experimental Protocol 2: Comparative Grignard Reagent Formation
Objective: To compare the ease and rate of Grignard reagent formation from this compound and 1-Iodo-2,3,4-trimethoxybenzene.
Materials:
-
This compound
-
1-Iodo-2,3,4-trimethoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In two separate, flame-dried, three-necked flasks equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 mmol).
-
Add a small crystal of iodine to each flask to activate the magnesium surface.[12]
-
In separate, dry dropping funnels, prepare solutions of this compound (1.0 mmol) in 5 mL of anhydrous THF and 1-Iodo-2,3,4-trimethoxybenzene (1.0 mmol) in 5 mL of anhydrous THF.
-
Reaction Initiation: Add a small amount of the halide solution from each dropping funnel to the respective flask containing magnesium. Gentle warming may be required to initiate the reaction with the bromo-compound. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.[13]
-
Reaction Execution: Once the reaction has initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
Monitoring: Observe the time required for the complete consumption of the magnesium in each flask. The faster consumption of magnesium indicates a higher reactivity of the corresponding aryl halide.
-
Confirmation of Formation: The formation of the Grignard reagent can be confirmed by quenching a small aliquot with a solution of I₂ in THF (a positive test results in the disappearance of the iodine color) or by proceeding with a subsequent reaction, such as quenching with an electrophile like CO₂ (dry ice) to form the corresponding benzoic acid derivative, and comparing the yields.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Strengths of Ionic and Covalent Bonds - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. adichemistry.com [adichemistry.com]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Suzuki and Stille Cross-Coupling Reactions for the Functionalization of 1-Bromo-2,3,4-trimethoxybenzene
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are indispensable tools for the formation of carbon-carbon bonds. This guide provides an objective comparison of the Suzuki and Stille reactions for the functionalization of the electron-rich aryl halide, 1-bromo-2,3,4-trimethoxybenzene, supported by experimental data from analogous systems, detailed experimental protocols, and workflow visualizations.
Performance Comparison: Suzuki vs. Stille Coupling
While direct comparative studies on this compound are not extensively documented, data from structurally similar electron-rich and sterically hindered aryl bromides provide valuable insights into the potential efficiencies of each method. The Stille coupling often demonstrates greater consistency and higher yields with challenging substrates, whereas the Suzuki coupling is favored for its lower toxicity and the ease of byproduct removal.[1]
Quantitative Data on Analogous Substrates
The following table summarizes yields from comparative studies on various aryl bromides, which can serve as a predictive guide for reactions involving this compound.
| Aryl Bromide | Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) | Key Observation |
| 4-Bromoanisole (electron-rich) | Arylboronic acid / Arylstannane | 95[1][2] | 90[1][2] | Both methods are highly efficient for this electron-rich substrate. |
| 4-Bromotoluene | Arylboronic acid / Arylstannane | 91[1] | 92[1] | Similar high yields for a less electron-rich system. |
| 1-Bromo-4-nitrobenzene (electron-deficient) | Arylboronic acid / Arylstannane | 80[1][2] | 89[1][2] | Stille coupling shows a slight advantage for electron-deficient substrates. |
| 4-Bromobenzaldehyde | Arylboronic acid / Arylstannane | 39[1] | 91[1] | Stille coupling is significantly more effective with substrates containing coordinating functional groups. |
| 1-Bromo-2-isopropylbenzene (sterically hindered) | Arylboronic acid / Arylstannane | 60[1] | 86[1] | Stille coupling is more tolerant of steric hindrance near the reaction site. |
Reaction Mechanisms and Workflow
The catalytic cycles for both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] A key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Catalytic Cycle of the Suzuki Coupling
Caption: Catalytic cycle of the Suzuki coupling reaction.
Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle of the Stille coupling reaction.
Decision Workflow for Method Selection
Choosing between Suzuki and Stille coupling depends on several factors, including the stability of the boronic acid, the presence of sensitive functional groups, and steric hindrance.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Experimental Protocols
The following are generalized protocols that can be adapted for the coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature is recommended for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction Conditions: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Stille Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand (e.g., AsPh₃) in an anhydrous, degassed solvent (e.g., toluene, dioxane, or NMP).[3][4]
-
Reagent Addition: Add this compound (1.0 eq.) followed by the organostannane reagent (1.0-1.2 eq.) via syringe.[5]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or GC-MS.[5]
-
Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.[1][5] Stir vigorously for 1-2 hours.
-
Purification: Filter the mixture through a pad of Celite®, washing with an organic solvent.[1] The filtrate is then washed with water and brine, dried, and concentrated. The residue is purified by column chromatography.
Conclusion
Both the Suzuki and Stille couplings are powerful methods for the functionalization of this compound. The Suzuki coupling is often the initial choice due to the low toxicity of the boron reagents and straightforward byproduct removal.[1] However, for substrates with sensitive functional groups or significant steric hindrance, or when the corresponding boronic acid is unstable, the Stille coupling frequently proves to be a more robust and higher-yielding alternative, despite the toxicity concerns associated with organotin compounds.[1][6] The choice of method should be guided by a careful consideration of the specific coupling partner and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Purity Analysis of 1-Bromo-2,3,4-trimethoxybenzene by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for chemical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 1-Bromo-2,3,4-trimethoxybenzene, a key building block in organic synthesis.
This document offers a comparative overview of the performance of these methods, supported by detailed experimental protocols and illustrative data, to facilitate the selection of the most appropriate technique for specific analytical requirements.
Methodologies: A Head-to-Head Comparison
The choice between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte and the potential impurities. This compound is a moderately polar and semi-volatile compound, making it amenable to analysis by both techniques.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds in a liquid mobile phase. It is particularly well-suited for non-volatile or thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds, offering excellent sensitivity and structural elucidation of impurities.
The following table summarizes the key parameters and performance characteristics of each method for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Analyte Volatility | Not a primary requirement. | Essential; analyte must be volatile and thermally stable. |
| Typical Stationary Phase | C18 or other modified silica. | Phenyl-methylpolysiloxane (e.g., DB-5ms) or Polyethylene Glycol (e.g., ZB-WAX). |
| Resolution of Isomers | Good to excellent, highly dependent on column and mobile phase optimization. | Excellent, particularly with high-resolution capillary columns. |
| Sensitivity | Nanogram (ng) to microgram (µg) range. | Picogram (pg) to femtogram (fg) range. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL (representative). | ~1 - 10 pg on column (representative). |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL (representative). | ~5 - 50 pg on column (representative). |
| Sample Throughput | High, especially with an autosampler. | Moderate to high, depending on the temperature program. |
| Destructive? | Yes. | Yes. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. The following sections provide foundational methods for both HPLC and GC-MS analysis of this compound. These protocols should be considered as starting points and may require further optimization and validation for specific applications.
HPLC Experimental Protocol
This method is designed for the routine quality control of this compound, offering a balance of resolution and analysis time.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
GC-MS Experimental Protocol
This method is highly sensitive and provides structural information about any detected impurities. Caution should be exercised to ensure the thermal stability of the analyte under the experimental conditions.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Prepare a solution of the sample in a volatile solvent like ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.
Purity Analysis Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound using both HPLC and GC-MS.
Caption: Workflow for the purity analysis of this compound.
Illustrative Data Presentation
To provide a practical comparison, the following tables summarize hypothetical quantitative data obtained from the analysis of a batch of this compound using both HPLC and GC-MS. The impurity profile is based on potential byproducts from common synthetic routes, such as positional isomers and starting materials.
Table 1: HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Compound | Area (%) |
| 1 | 4.2 | Unknown Impurity A | 0.15 |
| 2 | 5.8 | This compound | 99.50 |
| 3 | 7.1 | Positional Isomer Impurity B | 0.25 |
| 4 | 9.5 | Dimeric Impurity C | 0.10 |
Table 2: GC-MS Purity and Impurity Identification
| Peak No. | Retention Time (min) | Compound | Area (%) | Match Factor (vs. Library) |
| 1 | 8.5 | 3,4,5-Trimethoxyaniline (Starting Material) | 0.08 | 92 |
| 2 | 10.2 | This compound | 99.65 | 98 |
| 3 | 10.8 | 1-Bromo-2,4,5-trimethoxybenzene (Isomer) | 0.12 | 89 |
| 4 | 11.5 | Dibromo-2,3,4-trimethoxybenzene | 0.15 | 85 |
Concluding Remarks
Both HPLC and GC-MS are powerful and reliable techniques for the purity assessment of this compound. The choice of method will ultimately depend on the specific requirements of the analysis.
-
HPLC is a robust and versatile method, ideal for routine quality control and for the analysis of samples that may contain non-volatile or thermally sensitive impurities. Its ease of use and high throughput make it a valuable tool in a production environment.
-
GC-MS offers superior sensitivity and the significant advantage of providing structural information for the identification of unknown impurities. This makes it an indispensable tool during process development, for troubleshooting, and for comprehensive characterization of reference standards.
For a complete and rigorous quality assessment of this compound, a combination of both techniques is often the most effective approach. HPLC can be employed for routine purity determinations, while GC-MS can be utilized for in-depth impurity profiling and identification, ensuring the highest confidence in the quality of this critical synthetic intermediate.
The Rising Potential of Brominated Trimethoxybenzenes in Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds with enhanced efficacy and selectivity is a perpetual endeavor. Within this landscape, 1-Bromo-2,3,4-trimethoxybenzene and its derivatives are emerging as a promising class of molecules. This guide provides a comparative analysis of their biological activities, supported by experimental data, to illuminate their potential in medicinal chemistry.
The strategic incorporation of a bromine atom and multiple methoxy groups onto a benzene ring creates a unique chemical scaffold. This structure serves as a versatile intermediate for the synthesis of more complex bioactive molecules and, in some cases, exhibits intrinsic biological activity.[1][2] This guide will delve into the cytotoxic and antimicrobial properties of these compounds and their analogs, presenting a clear comparison of their performance based on available scientific literature.
Comparative Analysis of Biological Activities
The biological activities of this compound derivatives and their analogs are varied, with significant potential observed in anticancer and antimicrobial applications. The following tables summarize the quantitative data from various studies to facilitate a direct comparison of their efficacy.
Cytotoxic Activity
The cytotoxic potential of these compounds has been evaluated against a range of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values, highlight the potency of these derivatives.
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) or GI50 (µg/mL) | Reference |
| Bromo Analogues of DMU-212 | [3] | ||
| 3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbene | Pancreas (BXPC-3), Neuroblastoma (SK-N-SH), Lung (NCI-H460), Prostate (DU-145) | GI50: 0.34, 0.40, 0.36, 0.45 µg/mL respectively | [3] |
| 4-bromo-3′,4′,5′-trimethoxy-trans-stilbene | Lung (A549) | IC50: 6.36 µM | [3] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene Derivatives | |||
| Compound 7i (with selenophene linker) | Hepatocellular Carcinoma (Huh7), Breast (MCF-7), Stomach (SGC-7901) | IC50 values slightly lower than combretastatin A-4 | [4] |
| Trimethoxyphenyl (TMP)-based Analogues | [5] | ||
| Compound 9 | Hepatocellular Carcinoma (HepG2) | IC50: 1.38 - 3.21 µM | [5] |
| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene Analogues | Lung (A-549), Breast (MCF-7), Colon (HT-29), Melanoma (SKMEL-5, MLM) | Potencies comparable to combretastatin A-4 | [6] |
| 1,3-Disubstituted Thiourea Derivatives | [7] | ||
| Compound 2 (3,4-dichlorophenyl) | Colon (SW620) | IC50: 1.5 µM | [7] |
| Dihydrophenanthrene Derivatives | [8] | ||
| 6-Methoxycoelonin (4) | Melanoma (UACC-62) | IC50: 2.59 µM | [8] |
| Benzoxazole Derivatives | [9] | ||
| Compound 40 | Non-small cell lung cancer (NCI-H460) | IC50: 0.4 µM | [9] |
| 3',4',5'-trimethoxy flavonoid salicylate derivative | [10] | ||
| Compound 10v | Colon (HCT-116) | Higher potency than 5-Fluorouracil | [10] |
Antimicrobial Activity
Several derivatives have demonstrated promising activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a key parameter for evaluating this activity.
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| 1-Bromo-2-((methoxymethoxy)methyl)benzene | Bacterial biofilm formation | Inhibitory | [1] |
| (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide Analogs | S. aureus, S. pyogenes, E. coli, P. aeruginosa, Aspergillus niger, Candida albicans | Significant antibacterial activity | [11] |
| Flavonoid Derivatives with Bromine | Probiotic bacteria (Lactobacillus acidophilus, Pediococcus pentosaceus) | Stimulated growth | [12] |
| 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria (including MRSA) | Active in low micromolar range | [13] |
| Benzoxazole Derivative 47 | Pseudomonas aeruginosa, Enterococcus faecalis | 0.25, 0.5 µg/mL respectively | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and incubated for 24 hours to allow for attachment.[15]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[16]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 5 mg/mL) is added to each well, followed by another incubation period (e.g., 2-4 hours) at 37°C.[15]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[15]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[15]
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound interferes with the formation of microtubules, a key process in cell division.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP regeneration system, and a buffer in a 96-well plate.
-
Compound Addition: The test compound or a control vehicle is added to the wells.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time.
-
Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to the control.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is critical for rational drug design. Several studies have pointed towards the modulation of key cellular pathways.
Many anthracene derivatives, which can be synthesized from brominated benzene intermediates, are known to exert their antitumor effects by intercalating into DNA and inhibiting topoisomerase II.[1] This action leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).[1]
Furthermore, several trimethoxyphenyl derivatives have been identified as potent inhibitors of tubulin polymerization.[5][6] By disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.
The general workflow for the discovery and evaluation of new drug candidates from these chemical classes typically follows a structured path from synthesis to biological testing.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and preliminary biological evaluation of 3′,4′,5′-trimethoxy flavonoid salicylate derivatives as potential anti-tumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 12. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes for 1-Bromo-2,3,4-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of 1-Bromo-2,3,4-trimethoxybenzene, a valuable substituted aromatic compound in organic synthesis. The following sections detail two primary synthetic strategies, offering a juxtaposition of their performance based on yield, reaction conditions, and practical considerations. Experimental protocols and quantitative data are presented to facilitate informed decisions in laboratory settings.
Performance Comparison of Synthetic Routes
The selection of a synthetic route for this compound is primarily a choice between regioselectivity, yield, and handling safety. The direct bromination of 1,2,3-trimethoxybenzene is the most straightforward approach, with the choice of brominating agent being the key determinant of the outcome.
| Parameter | Route 1: Direct Bromination with NBS | Route 2: Direct Bromination with Br₂ |
| Starting Material | 1,2,3-Trimethoxybenzene | 1,2,3-Trimethoxybenzene |
| Brominating Agent | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Solvent | Acetonitrile | Dichloromethane or Acetic Acid |
| Catalyst | Not typically required | Iron (Fe) or Iron(III) Bromide (FeBr₃) |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 minutes | 1-4 hours |
| Reported Yield (%) | ~95% | 60-80% (Estimated) |
| Regioselectivity | High (Predominantly para-substitution) | Moderate to Good (Mixture of isomers possible) |
| Key Advantages | High yield, high regioselectivity, mild conditions, ease of handling solid reagent. | Low cost of brominating agent. |
| Key Disadvantages | Higher cost of NBS compared to Br₂. | Use of highly corrosive and toxic liquid bromine, potential for over-bromination and lower regioselectivity. |
Experimental Protocols
Route 1: Regioselective Bromination using N-Bromosuccinimide (NBS)
This method is favored for its high regioselectivity, excellent yield, and the use of a solid, manageable brominating agent. The electron-donating methoxy groups of 1,2,3-trimethoxybenzene strongly activate the aromatic ring, directing the substitution to the para position (C4).
Experimental Procedure:
-
In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.68 g (10 mmol) of 1,2,3-trimethoxybenzene in 20 mL of acetonitrile.
-
To the stirred solution, add 1.78 g (10 mmol) of N-Bromosuccinimide (NBS) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by dilution with water and extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
The organic layer is washed with water, followed by brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Route 2: Classical Bromination using Molecular Bromine (Br₂)
This traditional approach utilizes liquid bromine and a Lewis acid catalyst. While economically advantageous due to the low cost of bromine, this method requires more stringent safety precautions and may yield a mixture of constitutional isomers, necessitating more rigorous purification.
Experimental Procedure:
-
To a stirred solution of 1,2,3-trimethoxybenzene (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetic acid at 0 °C, add a catalytic amount of iron powder or iron(III) bromide (FeBr₃) (0.1 eq).
-
Slowly add a solution of bromine (Br₂) (1.1 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize unreacted bromine.
-
The mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to give the crude product.
-
The crude product is then purified by column chromatography to separate the desired this compound from other isomers.
Synthetic Strategies Overview
The following diagram illustrates the logical relationship between the starting material and the two primary synthetic routes to the target compound.
Caption: Alternative synthetic pathways to this compound.
Experimental Workflow Comparison
The workflow for each synthetic route highlights the key operational differences, particularly in the handling of reagents and the purification process.
Caption: Comparison of experimental workflows for the synthesis of this compound.
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 1-Bromo-2,3,4-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic systems for the functionalization of a key aromatic building block.
The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. 1-Bromo-2,3,4-trimethoxybenzene serves as a valuable and versatile building block, with its three methoxy groups influencing reactivity and providing a scaffold for a diverse range of molecular architectures. The palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds with this substrate. This guide provides a comparative overview of various catalytic systems employed in the cross-coupling of this compound, supported by available experimental data to aid in catalyst selection and reaction optimization.
Catalyst Performance in Cross-Coupling Reactions
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in the cross-coupling of this compound. The electron-donating nature of the three methoxy groups can influence the oxidative addition step in the catalytic cycle, making the selection of an appropriate catalytic system paramount. Below is a summary of reported catalytic systems and their performance in various cross-coupling reactions with this substrate.
| Reaction Type | Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85 |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 18 | 88 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Yields can vary based on the specific coupling partner and precise reaction conditions.
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation and adaptation of these cross-coupling reactions.
Suzuki-Miyaura Coupling
Synthesis of 2,3,4-trimethoxy-1,1'-biphenyl:
-
Reagents: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), Na₂CO₃ (2.0 equiv).
-
Solvent: Dioxane/H₂O (4:1 mixture).
-
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to 90°C and stir for 16 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.
-
Buchwald-Hartwig Amination
Synthesis of N-aryl-2,3,4-trimethoxyaniline:
-
Reagents: this compound (1.0 equiv), Amine (1.2 equiv), Pd(OAc)₂ (0.02 equiv), BINAP (0.03 equiv), NaOtBu (1.4 equiv).
-
Solvent: Anhydrous Toluene.
-
Procedure:
-
In a glovebox, charge a reaction tube with Pd(OAc)₂, BINAP, and NaOtBu.
-
Add anhydrous toluene and stir for 5 minutes.
-
Add this compound and the desired amine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100°C for 18 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired N-arylated product.
-
Visualizing Reaction Workflows
Understanding the sequence of steps in a chemical synthesis is crucial for reproducibility and troubleshooting. The following diagrams, generated using Graphviz, illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Signaling Pathways
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
This guide provides a foundational understanding and practical starting points for researchers working with this compound. The selection of the optimal catalytic system will ultimately depend on the specific coupling partner and desired product, and further optimization may be required to achieve the highest efficiency.
A Comparative Guide to the Reactivity of 1-Bromo-2,3,4-trimethoxybenzene and Other Brominated Anisoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-Bromo-2,3,4-trimethoxybenzene with other brominated anisole derivatives in key organic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. The information presented is supported by experimental data from scientific literature to assist in synthetic strategy and drug development.
Executive Summary
The reactivity of brominated anisoles is significantly influenced by the number and position of methoxy substituents on the aromatic ring. These substituents exert both electronic and steric effects that modulate the propensity of the aryl bromide to undergo common cross-coupling and organometallic reactions.
In Suzuki-Miyaura and Buchwald-Hartwig reactions , the electron-donating nature of methoxy groups generally decreases the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle. Consequently, anisoles with a higher number of methoxy groups, such as this compound, are often less reactive than their less substituted counterparts like 4-bromoanisole. However, the specific substitution pattern and the presence of ortho-groups can introduce steric hindrance, further complicating reactivity trends.
For Grignard reagent formation , the presence of multiple methoxy groups can also pose challenges. While the reaction involves the insertion of magnesium into the carbon-bromine bond, electron-rich aromatic systems may exhibit reduced reactivity. Additionally, the potential for chelation of the Grignard reagent by adjacent methoxy groups can influence its stability and subsequent reactivity.
This guide will delve into the available experimental data to provide a clearer understanding of these reactivity differences.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide in these reactions is a critical factor for successful transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The reactivity of brominated anisoles in this reaction is influenced by the electronic nature of the substituents. Electron-withdrawing groups tend to enhance the rate of reaction, while electron-donating groups, such as the methoxy group, can decrease it.[1]
While direct comparative kinetic data for this compound is limited, studies on other substituted bromobenzenes provide valuable insights. For instance, a comparative kinetic study of the Suzuki reaction of various 4-bromobenzenes showed that aryl bromides with electron-donating groups exhibit lower conversion rates compared to those with electron-withdrawing groups.[1] This suggests that this compound, with three electron-donating methoxy groups, would be expected to be less reactive than simpler bromoanisoles.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Various Brominated Anisoles with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / DTBPPS | Na₂CO₃ | H₂O/MeCN | - | - | 94 |
| 4-Bromoanisole | Pd/RHA (0.5 mol%) | - | Ethanol | 100 | 24 | - |
| 2-Bromoanisole | Pd complex in TCP | K₂CO₃ | H₂O/EtOH | 50 | - | - |
| 1-Bromo-3,4,5-trimethoxybenzene | Pd catalyst / 2-(dicyclohexylphosphino)biphenyl | CsF | Dioxane | 110 | 18 | - |
Note: The data in this table is compiled from various sources and may not represent directly comparable experiments. It serves to illustrate the range of conditions and potential outcomes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl bromide is a key factor. The general principles suggest that electron-rich aryl bromides may react slower in the oxidative addition step.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Brominated Aromatic Compounds
| Aryl Bromide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | N,N-diethylamino-tributyltin | PdCl₂(P(o-Tolyl)₃)₂ | - | Toluene | 100 | 3 | High |
| Aryl Bromides | Primary/Secondary Amines | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | - | High |
| (Hetero)aryl Halides | Secondary Amines | Pd(OAc)₂ / RuPhos | - | Solvent-free | - | - | 50-99 |
Note: This table provides a general overview of conditions and may not be directly applicable to all brominated anisoles without optimization.
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. The success of this reaction can be influenced by the electronic and steric properties of the substrate.
For polysubstituted bromobenzenes, the rate of bromine-magnesium exchange can be accelerated by electron-acceptor substituents.[2] Conversely, electron-donating groups may decrease the reactivity. There are reports of difficulties in forming Grignard reagents from electron-rich methoxy-substituted aryl and benzylic halides. Potential reasons for this include the reduced polarization of the C-Br bond due to the +M effect of the methoxy groups and potential poisoning of the magnesium surface through coordination.
Table 3: General Observations on Grignard Reagent Formation from Brominated Anisoles
| Aryl Bromide | Observations | Potential Issues |
| Bromobenzene | Standard, well-established procedure. | Sensitive to moisture. |
| Methoxy-substituted Bromobenzenes | Can be more challenging to initiate. | Reduced reactivity due to electron-donating groups. |
| This compound | Expected to be less reactive. | Strong electron-donating character and potential for steric hindrance. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and successful synthesis. Below are representative protocols for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation, adapted from literature for aryl bromides.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated.
-
Purification: The crude product is typically purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl bromide (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Reagent Addition: Add the amine (1.2 equiv) and an anhydrous solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring at the appropriate temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with a suitable solvent, and purify the product, often by column chromatography.
General Protocol for Grignard Reagent Formation
-
Apparatus: All glassware must be rigorously dried to exclude moisture. The reaction is typically set up in a flask equipped with a condenser and an addition funnel, under an inert atmosphere.
-
Initiation: Place magnesium turnings in the flask. Add a small portion of the aryl bromide dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF). Initiation may be aided by the addition of a small crystal of iodine or by gentle heating.
-
Addition: Once the reaction has initiated (indicated by cloudiness and/or gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reaction.
-
Completion: After the addition is complete, the reaction mixture may be stirred or gently refluxed to ensure full conversion of the magnesium.
-
Use: The resulting Grignard reagent is typically used immediately in the next synthetic step.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general catalytic cycle for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a typical experimental workflow for these cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The reactivity of this compound in common organic reactions is generally expected to be lower than that of less substituted bromoanisoles due to the cumulative electron-donating effect of the three methoxy groups. This reduced reactivity primarily impacts the oxidative addition step in palladium-catalyzed cross-coupling reactions. Similarly, Grignard reagent formation may be more challenging to initiate. However, with careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, successful transformations can be achieved. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the synthesis of complex molecules derived from polysubstituted brominated anisoles.
References
A Comparative Guide to the Synthesis of 1-Bromo-2,3,4-trimethoxybenzene: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Bromo-2,3,4-trimethoxybenzene is a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The selection of a synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost and time efficiency of the process. This guide provides a comprehensive cost-benefit analysis of two primary synthetic methods for this compound: direct bromination of 1,2,3-trimethoxybenzene and a multi-step approach involving a Sandmeyer reaction.
At a Glance: Performance and Cost Comparison
A summary of the key quantitative data for each synthetic method is presented below, offering a clear comparison of their respective costs and benefits.
| Metric | Method 1: Direct Bromination | Method 2: Sandmeyer Reaction |
| Starting Material | 1,2,3-Trimethoxybenzene | 2,3,4-Trihydroxybenzaldehyde |
| Key Reagents | N-Bromosuccinimide (NBS) or Br₂ | Dimethyl Sulfate, Hydroxylamine, NaNO₂, CuBr |
| Number of Steps | 1 | 4 (Methylation, Oximation, Reduction, Diazotization/Sandmeyer) |
| Reported Overall Yield | ~70-80% | ~40-50% |
| Estimated Reagent Cost per Mole of Product | ~$150 - $250 | ~$200 - $350 |
| Key Advantages | High atom economy, fewer steps, simpler procedure. | Utilizes a more readily available and potentially cheaper starting material. |
| Key Disadvantages | Potential for isomeric impurities, cost of starting material. | Multi-step process, lower overall yield, use of hazardous reagents. |
Note: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing may be significantly lower. The estimated reagent cost per mole of product is a summation of the costs of the primary reagents, adjusted for stoichiometry and typical yields.
Synthetic Route Analysis
Method 1: Direct Electrophilic Bromination of 1,2,3-Trimethoxybenzene
This method represents the most straightforward approach to this compound. The electron-rich nature of the 1,2,3-trimethoxybenzene ring facilitates electrophilic aromatic substitution.
Reaction Scheme:
The choice of brominating agent is critical. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred for its milder reaction conditions and selectivity, which can help to minimize the formation of poly-brominated byproducts.
Cost-Benefit Considerations:
The primary advantage of this route is its simplicity and high yield in a single step. This reduces labor time and the consumption of solvents for multiple reactions and purifications. However, the cost of the starting material, 1,2,3-trimethoxybenzene, can be a significant factor in the overall cost-effectiveness, particularly for large-scale synthesis.
Method 2: Multi-step Synthesis via Sandmeyer Reaction
This pathway begins with a more accessible and often cheaper starting material, 2,3,4-trihydroxybenzaldehyde or pyrogallol. The synthesis involves a series of transformations to introduce the amino group necessary for the Sandmeyer reaction.
Reaction Scheme (starting from 2,3,4-trihydroxybenzaldehyde):
-
Methylation: 2,3,4-Trihydroxybenzaldehyde is methylated using a reagent like dimethyl sulfate to yield 2,3,4-trimethoxybenzaldehyde.
-
Formation of Aniline: 2,3,4-Trimethoxybenzaldehyde is converted to 2,3,4-trimethoxyaniline. This can be achieved through various methods, such as formation of an oxime followed by reduction, or via reductive amination.
-
Diazotization and Sandmeyer Reaction: The resulting 2,3,4-trimethoxyaniline is diazotized with sodium nitrite in the presence of a strong acid, followed by treatment with copper(I) bromide to yield the final product.
Cost-Benefit Considerations:
The main advantage of this route is the potential for lower starting material costs. However, this is a multi-step synthesis, which inherently leads to a lower overall yield and increased consumption of reagents and solvents. The use of hazardous materials such as dimethyl sulfate and the generation of waste from multiple steps are also important considerations.
Experimental Protocols
Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)
Materials:
-
1,2,3-Trimethoxybenzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,2,3-trimethoxybenzene (1.0 eq.) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Sandmeyer Reaction of 2,3,4-Trimethoxyaniline
This protocol assumes the availability of 2,3,4-trimethoxyaniline.
Materials:
-
2,3,4-Trimethoxyaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Ice
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
In a flask, dissolve 2,3,4-trimethoxyaniline (1.0 eq.) in a mixture of hydrobromic acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as distillation or column chromatography.
-
Visualization of Synthetic Pathways
Caption: Logical workflow for the cost-benefit analysis of synthetic routes to this compound.
Conclusion
The choice between direct bromination and a multi-step Sandmeyer reaction for the synthesis of this compound depends on the specific priorities of the research or production campaign. For rapid synthesis with a high overall yield and simpler purification, direct bromination is the superior method, provided the cost of 1,2,3-trimethoxybenzene is acceptable. Conversely, if the primary driver is the cost of the initial starting material and the laboratory is equipped to handle a multi-step synthesis with potentially hazardous reagents, the Sandmeyer route offers a viable, albeit more complex, alternative. For most laboratory-scale research and development purposes, the efficiency and higher overall yield of the direct bromination method will likely outweigh the higher initial cost of the starting material.
Safety Operating Guide
Proper Disposal of 1-Bromo-2,3,4-trimethoxybenzene: A Comprehensive Guide
Essential safety and logistical information for the proper disposal of 1-Bromo-2,3,4-trimethoxybenzene, designed for researchers, scientists, and drug development professionals.
The responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and associated contaminated materials. The following procedures are based on established safety guidelines for structurally similar compounds and are intended to provide a framework for safe handling and disposal.
Immediate Safety and Hazard Information
Key Hazard Considerations:
-
Eye Damage: Similar compounds can cause serious eye damage.[1]
-
Aquatic Toxicity: Many related brominated organic compounds are very toxic to aquatic life with long-lasting effects.[1]
-
General Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a full-face shield are essential to protect against splashes.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Always inspect gloves for signs of degradation or puncture before use.
-
Body Protection: A flame-retardant lab coat should be worn.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for a structurally similar compound, 1-bromo-2-(methoxymethyl)benzene. This information should be used as a cautious reference for this compound.
| Property | Value (for 1-bromo-2-(methoxymethyl)benzene) | Source |
| Molecular Formula | C8H9BrO | [4] |
| Molecular Weight | 201.06 g/mol | [4] |
| Appearance | Solid | [4] |
| Storage Class | 11 - Combustible Solids | [4] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | [4] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial for safety and compliance.
Waste Segregation and Collection
-
Chemical Waste: Collect any surplus or non-recyclable this compound in a dedicated, properly labeled, and sealed container.[4]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, should be considered contaminated and disposed of as hazardous waste.[4] Place these items in a separate, clearly labeled container.[4]
Labeling and Storage
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the quantity of waste, and the date of generation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents.[1][5]
Arranging for Disposal
-
Licensed Waste Disposal Service: The primary and recommended method for disposal is to contact a licensed professional waste disposal company.[4] They are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
Prohibited Disposal Methods
-
Do Not Dispose Down the Drain: It is crucial to prevent the entry of this compound into the environment as it may be harmful to aquatic life.[4]
-
Do Not Dispose in Regular Trash: Un-rinsed containers and the chemical itself should never be placed in the regular trash.
Spill Management
-
In the event of a spill, evacuate personnel from the immediate area.[4]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.[4]
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this guide is based on the safety data sheets of structurally similar compounds. Researchers, scientists, and drug development professionals should treat this guidance as a baseline and consult with their institution's Environmental Health and Safety (EHS) department for specific disposal requirements. All laboratory work and disposal must be conducted in accordance with local, state, and federal regulations.
References
Essential Safety and Operational Guide for 1-Bromo-2,3,4-trimethoxybenzene
This guide provides crucial safety and logistical information for handling 1-Bromo-2,3,4-trimethoxybenzene in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds and general best practices for handling halogenated aromatic ethers. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect for tears or degradation before use.[2] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3] |
| Skin and Body Protection | Flame-retardant lab coat | Should be fully buttoned to protect against splashes and dust. |
| Respiratory Protection | NIOSH-approved respirator | Use a dust mask (e.g., N95) for handling the solid form to avoid inhalation of particulates. Work in a well-ventilated area, preferably within a chemical fume hood.[3][4][5][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Pre-Handling Check:
- Ensure that a chemical fume hood is available and functioning correctly.[3][4][5][6]
- Locate the nearest emergency eyewash station and safety shower and confirm they are accessible and operational.[4][5][6][7]
- Assemble all necessary equipment and reagents before starting the experiment.
- Don the appropriate PPE as outlined in the table above.
2. Handling the Chemical:
- Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[3][4][5][6]
- When weighing the solid, use a draft shield or perform the task in a fume hood to prevent the dispersal of dust.
- Avoid direct contact with the skin and eyes.[8] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
- Keep the container tightly closed when not in use to prevent contamination and potential sublimation.[4][5][6]
3. Post-Handling Procedures:
- Decontaminate the work area with an appropriate solvent and cleaning agent.
- Remove PPE carefully, avoiding self-contamination.
- Wash hands and forearms thoroughly with soap and water after completing the work.[9]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
- Solid Chemical Waste: Collect any unused or waste this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
- Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be considered hazardous waste.[2] Place these items in a separate, clearly labeled hazardous waste container.[2]
- Liquid Waste: If the compound is used in a solution, the resulting liquid waste must be collected in a designated, labeled container for halogenated organic waste.
2. Labeling and Storage:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
3. Final Disposal:
- Arrange for the disposal of all hazardous waste through your institution's licensed professional waste disposal service.[2]
- Do not dispose of this chemical down the drain or in regular trash.[2]
Quantitative Data Summary
The following table summarizes key data for the structurally similar compound, 1-Bromo-3,4,5-trimethoxybenzene, which should be used as a cautious reference.
| Property | Value |
| Molecular Formula | C₉H₁₁BrO₃ |
| Molecular Weight | 247.09 g/mol |
| Appearance | Solid |
| Melting Point | 78-82 °C |
| Storage Class | 11 - Combustible Solids |
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.fr [fishersci.fr]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
